C188-9
Description
C-188-9 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
a STAT3 inhibitor with antineoplastic activity; structure in first source
Structure
2D Structure
Properties
IUPAC Name |
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO5S/c1-33-18-11-13-19(14-12-18)34(31,32)28-24-16-23(27(30)22-9-5-4-8-21(22)24)26-20-7-3-2-6-17(20)10-15-25(26)29/h2-16,28-30H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCJDYWGYVPBDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432001-19-9 | |
| Record name | C-188-9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432001199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, N-(1',2-dihydroxy[1,2'-binaphthalen]-4'-yl)-4-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TTI-101 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ3DLD11RQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
C188-9: A Technical Guide to its Mechanism as a STAT3 SH2 Domain Inhibitor
Abstract: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide array of human cancers, playing a pivotal role in tumor cell proliferation, survival, metastasis, and immune evasion.[1] Its significance as a central node in oncogenic signaling has validated it as a prime target for therapeutic intervention.[2][3] This technical guide provides an in-depth analysis of C188-9 (also known as TTI-101), a potent, orally bioavailable, small-molecule inhibitor of STAT3.[1][4] We will explore its core mechanism of action, present key quantitative data on its efficacy, detail relevant experimental protocols for its characterization, and visualize the complex biological pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.
The Canonical STAT3 Signaling Pathway
The STAT3 signaling cascade is a critical cellular pathway that transduces signals from cytokines and growth factors from the cell membrane to the nucleus.[5][6] The pathway is typically initiated by the binding of a ligand, such as Interleukin-6 (IL-6) or Epidermal Growth Factor (EGF), to its corresponding cell surface receptor.[5][7] This binding event triggers the activation of receptor-associated Janus kinases (JAKs).[5][8]
Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for the STAT3 monomer.[5] Cytosolic STAT3 monomers are recruited to these sites and are subsequently phosphorylated by JAKs at a critical tyrosine residue, Tyr705.[7][9] This phosphorylation event is the canonical step for STAT3 activation, inducing a conformational change that allows two phosphorylated STAT3 monomers to form a stable homodimer through a reciprocal interaction between the SH2 domain of one monomer and the phosphotyrosine (pY705) of the other.[5][8] This activated STAT3 dimer then translocates into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1][6] These target genes are crucial for processes such as cell proliferation (e.g., c-Myc, Cyclin D1), survival and resistance to apoptosis (e.g., Bcl-xL, Survivin), and metastasis.[1][10][11]
This compound Core Mechanism of Action
This compound functions as a direct, non-covalent inhibitor of STAT3.[2] Its mechanism is centered on the Src homology 2 (SH2) domain, a structurally conserved module within the STAT3 protein that is essential for its activation and dimerization.[1][8][12]
The core mechanism proceeds as follows:
-
SH2 Domain Binding: this compound, a binaphthol-sulfonamide based compound, specifically targets and binds with high affinity to the phosphotyrosyl (pY) peptide binding site located within the STAT3 SH2 domain.[1][13][14] This binding action is competitive, meaning this compound physically occupies the site that would normally recognize and bind to phosphotyrosine residues on activated receptors.[8]
-
Inhibition of Phosphorylation and Dimerization: By occupying the SH2 domain's binding pocket, this compound prevents the recruitment of the STAT3 monomer to the activated receptor complex. This steric hindrance blocks the subsequent phosphorylation of STAT3 at the Tyr705 position by JAKs.[1] Without this critical phosphorylation event, STAT3 monomers are unable to form the necessary homodimers for activation.[15][16]
-
Blockade of Nuclear Translocation and Gene Expression: As dimerization is a prerequisite for nuclear import, the inhibition of this step effectively traps STAT3 in the cytoplasm.[1][5] This prevents STAT3 from reaching its target gene promoters in the nucleus, thereby blocking the transcription of genes that drive cancer progression.[1] Notably, this compound does not inhibit upstream kinases such as JAK or Src, highlighting its specificity for the STAT3 protein itself.[13]
Quantitative Efficacy of this compound
The potency of this compound has been quantified through various biochemical and cell-based assays. The data below summarizes its binding affinity for STAT3 and its inhibitory concentrations in different cancer models.
Table 1: Binding Affinity of this compound for STAT3
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Dissociation Constant (Kd) | 4.7 ± 0.4 nM | Microscale Thermophoresis | [4][13] |
| Inhibition Constant (Ki) | 136 nM | STAT3 SH2 Domain Binding Assay |[13][14] |
Table 2: In Vitro Potency (IC₅₀ / EC₅₀ Values) of this compound
| Assay Type | Cell Line / Condition | Value (µM) | Reference |
|---|---|---|---|
| pSTAT3 Inhibition (IC₅₀) | UM-SCC-17B (HNSCC) | 10.6 ± 0.7 | [2] |
| Other HNSCC Lines | 10.5 - 22.8 | [2] | |
| G-CSF-induced (AML Cell Lines) | 4.1 - 8.3 | ||
| G-CSF-induced (Primary AML Samples) | 8 - 18 | [14] | |
| Growth Inhibition (IC₅₀) | Anchorage-dependent (HNSCC) | 3.2 | [2] |
| Anchorage-independent (HNSCC) | 0.7 - 14.8 | [2] | |
| Anchorage-dependent (NSCLC) | 3.06 - 52.44 | [11] | |
| Anchorage-independent (NSCLC) | 0.86 - 11.66 | [11] | |
| Hepatoma (Huh7) | 11.27 | [14] | |
| Apoptosis Induction (EC₅₀) | AML Cell Lines | 8.4 - 43.6 | |
| Primary Pediatric AML (CD34⁺) | 0.8 - 25 |
| | Patient-derived AML Cells | 6 - 50 |[4][14] |
Downstream Effects on Gene Expression
By preventing STAT3's nuclear function, this compound significantly alters the expression of STAT3-regulated genes. In xenograft models of head and neck squamous cell carcinoma (HNSCC), this compound treatment led to the downregulation of numerous genes known to be upregulated by STAT3, including those involved in oncogenesis.[2][17] For instance, 63% of genes previously shown to be upregulated by STAT3 were downregulated by this compound treatment.[2][17] Furthermore, this compound has been shown to reduce the expression of the downstream target c-Myc, which is linked to cellular proliferation.[10] Interestingly, this compound also modulates genes regulated by STAT1, indicating a potent activity against both STAT3 and STAT1.[2][17] This dual activity may contribute to its overall anti-tumor effect.[2]
Detailed Experimental Protocols
The following protocols outline key experiments used to characterize the mechanism and efficacy of STAT3 inhibitors like this compound.
This method is used to quantify the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3 in cells following inhibitor treatment.[9][18]
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat cells with various concentrations of this compound (e.g., 0.1 to 30 µM) for a specified duration (e.g., 24 hours).[2][13] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to preserve protein phosphorylation states.[9]
-
Protein Quantification: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a standard method like the Bradford or BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19][20]
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19] Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.[21]
-
Secondary Antibody and Detection: Wash the membrane multiple times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21] Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. To normalize the data, strip the membrane and re-probe with a primary antibody for total STAT3, followed by an antibody for a loading control like β-actin or GAPDH.[20]
Co-IP is used to verify that an inhibitor disrupts the physical interaction between two STAT3 monomers.[15][16]
-
Cell Transfection: Transfect cells (e.g., HEK293T) with expression plasmids encoding two differently tagged STAT3 proteins (e.g., HA-STAT3 and FLAG-STAT3) to allow for differential detection.[15]
-
Treatment and Lysis: After 24 hours, treat the transfected cells with this compound or a vehicle control for a specified time. Lyse the cells using a non-denaturing Co-IP lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% Tween20) containing protease and phosphatase inhibitors to preserve protein-protein interactions.[22][23]
-
Lysate Pre-Clearing: Centrifuge the lysate to pellet debris. Pre-clear the supernatant by incubating with Protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.[16][23]
-
Immunoprecipitation: Collect the pre-cleared lysate. Add a primary antibody against one of the tags (e.g., anti-FLAG antibody) and incubate overnight at 4°C with gentle rotation. This will bind the FLAG-STAT3 and any associated proteins (i.e., HA-STAT3).[15]
-
Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.[16]
-
Washing: Pellet the beads by gentle centrifugation. Discard the supernatant and wash the beads 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling. Analyze the eluted samples by Western blot using an antibody against the second tag (e.g., anti-HA antibody). A reduced HA-STAT3 signal in the this compound treated sample indicates inhibition of dimerization. Also, probe for FLAG-STAT3 to confirm equal pulldown.
References
- 1. Facebook [cancer.gov]
- 2. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 10. This compound reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SMALL-MOLECULE TARGETING OF SIGNAL TRANSDUCER AND ACTIVATOR OF TRANSCRIPTION (STAT) 3 TO TREAT NON-SMALL CELL LUNG CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Molecule Inhibitor this compound Synergistically Enhances the Demethylated Activity of Low-Dose 5-Aza-2′-Deoxycytidine Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 21. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. assaygenie.com [assaygenie.com]
The Cellular Target of C188-9: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C188-9, also known as TTI-101, is a potent, orally bioavailable small molecule inhibitor that has demonstrated significant preclinical antitumor activity in a variety of cancer models, including head and neck squamous cell carcinoma (HNSCC), acute myeloid leukemia (AML), and pancreatic cancer.[1][2] This technical guide provides a comprehensive overview of the primary cellular target of this compound, its mechanism of action, and the key experimental data supporting its development. Detailed methodologies for the pivotal experiments are provided to facilitate replication and further investigation by the scientific community.
Primary Cellular Target: Signal Transducer and Activator of Transcription 3 (STAT3)
The primary cellular target of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][3][4] STAT3 is a transcription factor that plays a critical role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[4][5] In many cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth and survival, making it a compelling target for cancer therapy.[4][5]
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the Src homology 2 (SH2) domain of STAT3.[1] The SH2 domain is crucial for the activation of STAT3, as it mediates the dimerization of STAT3 monomers upon their phosphorylation by upstream kinases, such as Janus kinases (JAKs). By binding to the SH2 domain, this compound prevents the binding of phosphotyrosine residues, thereby inhibiting STAT3 phosphorylation at the critical tyrosine 705 (Tyr705) residue.[1] This inhibition of phosphorylation prevents STAT3 dimerization, its subsequent translocation to the nucleus, and the transcription of its target genes.[4][5]
Quantitative Data
The following tables summarize the key quantitative data demonstrating the binding affinity and cellular activity of this compound.
| Parameter | Value | Method | Cell Line/System | Reference |
| Binding Affinity | ||||
| Dissociation Constant (Kd) | 4.7 ± 0.4 nM | Microscale Thermophoresis (MST) | Cell-free | [3][4] |
| Inhibitory Constant (Ki) | 12.4 nM | Calculated from SPR IC50 | Cell-free | [4] |
| Functional Activity | ||||
| IC50 (STAT3-pY Peptide Binding) | 2.5 µM | Surface Plasmon Resonance (SPR) | Cell-free | [4] |
| IC50 (Constitutive pSTAT3) | 10.6 ± 0.7 µM | Luminex Assay | UM-SCC-17B (HNSCC) | [1] |
| IC50 (G-CSF-induced pSTAT3) | 3.3 - 10.5 µM | Phosphoflow | Not Specified | [1] |
| IC50 (Anchorage-Dependent Growth) | 3.2 µM | MTT Assay | UM-SCC-17B (HNSCC) | [1] |
| IC50 (Anchorage-Independent Growth) | 0.7 - 14.8 µM | Not Specified | HNSCC Cell Lines | [1] |
| EC50 (Apoptosis Induction) | 6 µM to >50 µM | Annexin V Staining | AML Cell Lines | [3] |
Signaling Pathways and Experimental Workflows
STAT3 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical STAT3 signaling pathway and the point of intervention by this compound.
Caption: this compound inhibits STAT3 signaling by preventing the dimerization of phosphorylated STAT3 monomers.
Experimental Workflow for this compound Target Validation
This diagram outlines the typical experimental workflow used to validate STAT3 as the cellular target of this compound.
Caption: A multi-faceted approach is used to validate the cellular target of this compound.
Experimental Protocols
Microscale Thermophoresis (MST)
Objective: To determine the binding affinity of this compound to STAT3.
Materials:
-
Recombinant human STAT3 protein (amino acids 127-722)
-
Fluorescent labeling kit (e.g., Monolith NT.115 Protein Labeling Kit)
-
This compound
-
MST buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20)
-
MST instrument (e.g., Monolith NT.115)
-
MST capillaries
Procedure:
-
Label the STAT3 protein with a fluorescent dye according to the manufacturer's protocol.
-
Prepare a series of dilutions of this compound in MST buffer. The final concentrations should span a range appropriate for the expected Kd (e.g., 0.305 nM to 10,000 nM).
-
Mix the fluorescently labeled STAT3 (at a constant concentration, e.g., 80 nM) with each dilution of this compound.
-
Incubate the mixtures at room temperature for a sufficient time to reach binding equilibrium.
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the samples using the MST instrument.
-
Analyze the data by plotting the change in normalized fluorescence against the logarithm of the this compound concentration and fit the data to a binding curve to determine the Kd.
Surface Plasmon Resonance (SPR)
Objective: To measure the inhibition of STAT3 binding to a phosphotyrosine (pY) peptide by this compound.
Materials:
-
SPR instrument (e.g., Biacore 3000)
-
Sensor chip (e.g., CM5)
-
Biotinylated phosphododecapeptide ligand (e.g., derived from EGFR sequence surrounding Y1068) and a non-phosphorylated control peptide.
-
Streptavidin for immobilization
-
Recombinant human STAT3 protein
-
This compound
-
Running buffer (e.g., 20 mM Tris, pH 8.0)
Procedure:
-
Immobilize streptavidin on the sensor chip surface.
-
Capture the biotinylated pY-peptide and the control peptide on separate flow cells.
-
Prepare a solution of STAT3 (e.g., 200 nM) in running buffer.
-
Prepare a series of dilutions of this compound (e.g., 0.1 µM to 1000 µM).
-
Pre-incubate the STAT3 solution with each dilution of this compound.
-
Inject the STAT3/C188-9 mixtures over the peptide-coated sensor chip flow cells.
-
Measure the binding response in resonance units (RU).
-
Calculate the percentage of inhibition of STAT3 binding to the pY-peptide for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50.
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
HNSCC cell line (e.g., UM-SCC-17B)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed the HNSCC cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 30 µM) in complete medium. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm or 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the this compound concentration to determine the IC50.[1]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in cancer cells.
Materials:
-
Cancer cell line (e.g., AML cell lines)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat the cancer cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.[6]
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).
-
Calculate the EC50 for apoptosis induction.
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
HNSCC cell line (e.g., UM-SCC-17B)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Calipers for tumor measurement
Procedure:
-
Inject HNSCC cells (e.g., 1.5 x 106 cells) into the tongues of the mice to establish orthotopic tumors.[1]
-
Once tumors are established (e.g., average volume of 15-20 mm3), randomize the mice into treatment and control groups.[1]
-
Administer this compound (e.g., 100 mg/kg) or vehicle control intraperitoneally five times a week.[1]
-
Measure tumor volumes twice weekly using calipers (Volume = (length x width2)/2).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., RNA sequencing to assess the modulation of STAT3 target genes).
Conclusion
The collective evidence from biochemical, cellular, and in vivo studies unequivocally identifies STAT3 as the primary cellular target of this compound. By binding to the SH2 domain of STAT3, this compound effectively inhibits its phosphorylation, dimerization, and downstream signaling, leading to decreased proliferation and increased apoptosis in cancer cells. The robust preclinical data for this compound underscores its potential as a promising therapeutic agent for cancers driven by aberrant STAT3 activity. The detailed protocols provided in this guide are intended to support further research and development of this and other STAT3-targeting compounds.
References
- 1. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel orthotopic mouse model of head and neck cancer and lymph node metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
C188-9: A Technical Guide to Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
C188-9, also known as TTI-101, is a potent, orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] STAT3 is a transcription factor that plays a critical role in a wide array of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[2][3] In numerous pathological conditions, particularly in oncology, the STAT3 signaling pathway is constitutively activated, leading to uncontrolled cell growth, resistance to apoptosis, and metastasis.[2] this compound exerts its inhibitory effects by binding with high affinity to the SH2 domain of STAT3, a crucial step for its activation via phosphorylation.[1][2] This technical guide provides an in-depth overview of the downstream signaling effects of this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for research and drug development applications.
Mechanism of Action
This compound functions as a direct inhibitor of STAT3. Upon entering the cell, it specifically targets and binds to the phosphotyrosyl peptide binding site within the Src homology 2 (SH2) domain of the STAT3 protein.[1][2] This binding event physically obstructs the recruitment of STAT3 to activated cytokine and growth factor receptor complexes, thereby preventing its phosphorylation at the critical tyrosine 705 (Tyr705) residue by upstream kinases such as Janus kinases (JAKs).[1][2]
The inhibition of Tyr705 phosphorylation is the pivotal step in this compound's mechanism. Phosphorylation at this site is a prerequisite for the formation of STAT3 homodimers, which are the active form of the transcription factor.[2] Without this phosphorylation, STAT3 remains in its inactive, monomeric state in the cytoplasm. Consequently, the downstream cascade of events is halted:
-
Blocked Nuclear Translocation: Inactive, monomeric STAT3 cannot translocate from the cytoplasm to the nucleus.[1]
-
Inhibited DNA Binding: As a result, STAT3 is unable to bind to the specific DNA response elements within the promoters of its target genes.[1]
-
Altered Gene Expression: The transcription of a multitude of STAT3-regulated genes is suppressed. This leads to the observed anti-proliferative, pro-apoptotic, and anti-metastatic effects of this compound.[1][4]
Notably, this compound has also been shown to impact STAT1-regulated genes, suggesting a broader effect on the STAT family of transcription factors.[5]
Quantitative Data Summary
The efficacy of this compound has been quantified across various experimental models. The following tables summarize key performance metrics, providing a comparative view of its activity.
Table 1: Binding Affinity and STAT3 Phosphorylation Inhibition
| Parameter | Value | Assay Method | Cell Line/System | Reference |
| Binding Affinity (Kd) | 4.7 ± 0.4 nM | Microscale Thermophoresis (MST) | Recombinant STAT3 | [6] |
| Binding Affinity (Ki) | 12.4 nM | Surface Plasmon Resonance (SPR) | Recombinant STAT3 | |
| IC50 (p-STAT3 Inhibition) | 3.7 µM | Luminex | Kasumi-1 (G-CSF stimulated) | |
| IC50 (p-STAT3 Inhibition) | 4-7 µM | Not Specified | AML Cell Lines | [7][8] |
| IC50 (p-STAT3 Inhibition) | 8-18 µM | Not Specified | Primary AML Samples | [7][9] |
| IC50 (p-STAT3 Inhibition) | 10.6 ± 0.7 µM | Luminex | UM-SCC-17B | [5] |
| IC50 (p-STAT3 Inhibition) | 21.5 ± 7.1 µM | Luminex | SCC-61 | [5] |
| IC50 (p-STAT3 Inhibition) | 22.8 ± 6.3 µM | Luminex | SCC-35 | [5] |
Table 2: In Vitro Cellular Effects (Growth Inhibition and Apoptosis)
| Cell Line | Assay Type | Endpoint | IC50 / EC50 Value | Reference |
| UM-SCC-17B | Anchorage-Dependent Growth | Cell Viability | 3.2 ± 0.6 µM | [5] |
| UM-SCC-17B | Anchorage-Independent Growth | Colony Formation | 0.7 ± 0.6 µM | [5] |
| SCC-61 | Anchorage-Independent Growth | Colony Formation | 14.8 ± 2.9 µM | [5] |
| HN30 | Anchorage-Independent Growth | Colony Formation | 4.4 ± 0.1 µM | [5] |
| HepG2 | Cell Viability | Cell Viability | 10.19 µM | [9] |
| Huh7 | Cell Viability | Cell Viability | 11.27 µM | [6][9] |
| PLC/PRF/5 | Cell Viability | Cell Viability | 11.83 µM | [9] |
| AML Cell Lines | Apoptosis Assay (Annexin V) | Apoptosis Induction | 6 µM to >50 µM | [7][8] |
Table 3: In Vivo Efficacy and Downstream Effects
| Animal Model | Treatment | Effect | Quantitative Result | Reference |
| UM-SCC-17B Xenograft | This compound (100 mg/kg) | p-STAT3 Reduction in Tumor | 57% decrease | [5] |
| A549 Xenograft | This compound | Tumor Weight Reduction | ~50% decrease | [1] |
| A549 Xenograft | This compound | p-STAT3 Reduction in Tumor | ~65% decrease | [1] |
| A549 Xenograft | This compound | STAT3 Target Gene mRNA Reduction | ~35% decrease | [1] |
| Lewis Lung Carcinoma | This compound (12.5 mg/kg) | Muscle Fiber Size | Increase | [9] |
| Burn Injury Model | This compound (50 mg/kg) | Muscle Atrophy | Reversal of atrophy | [10] |
Table 4: Effects on Gene Expression
| Study System | Key Findings | Details | Reference |
| UM-SCC-17B Xenografts | This compound alters a significant number of oncogenesis-related genes. | 384 total genes affected (95 down-regulated, 289 up-regulated). | [5][7] |
| UM-SCC-17B Xenografts | This compound down-regulates a majority of genes known to be up-regulated by STAT3. | Of 38 genes known to be positively regulated by STAT3, 24 (63%) were down-regulated. | [5][7] |
| UM-SCC-17B Xenografts | This compound also affects STAT1-regulated genes. | 40 of 48 (83.3%) of genes down-regulated by this compound are known to be positively regulated by STAT1. | [5][8] |
| Breast Cancer Cells (PSPCs) | This compound down-regulates the STAT3 target gene c-Myc. | Consistent with inhibition of the STAT3 signaling pathway. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound. These are generalized protocols based on standard laboratory practices and should be optimized for specific cell lines and experimental conditions.
Western Blot for Phosphorylated and Total STAT3
This protocol is for detecting the phosphorylation status of STAT3 at Tyr705, a direct indicator of this compound's inhibitory activity.
a. Materials and Reagents:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay reagent (e.g., BCA or Bradford).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Mouse anti-total STAT3.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., chemiluminescence detector).
b. Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere. Treat with desired concentrations of this compound or vehicle control for the specified time.
-
If applicable, stimulate cells with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation.
-
Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
Strip the membrane using a mild stripping buffer.
-
Re-block the membrane and probe for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Quantification:
-
Densitometrically quantify the band intensities. Normalize the p-STAT3 signal to the total STAT3 signal to determine the specific inhibition of phosphorylation.
-
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
a. Materials and Reagents:
-
HEK293 or other suitable cells.
-
STAT3-responsive firefly luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization).
-
Transfection reagent (e.g., Lipofectamine).
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
b. Protocol:
-
Cell Seeding and Transfection:
-
Seed cells in a 24- or 96-well plate.
-
Co-transfect the cells with the STAT3 firefly luciferase reporter and the Renilla luciferase control vector using a suitable transfection reagent.
-
-
Treatment and Stimulation:
-
After 24 hours, treat the cells with various concentrations of this compound.
-
Subsequently, stimulate the cells with a known STAT3 activator (e.g., IL-6) for an appropriate duration (e.g., 6-18 hours).
-
-
Cell Lysis and Luciferase Measurement:
-
Wash the cells with PBS and lyse them using the passive lysis buffer provided in the kit.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Measure the Renilla luciferase activity in the same lysate for normalization.
-
-
Data Analysis:
-
Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal for each well.
-
Normalize the data to the stimulated control to determine the percent inhibition of STAT3 transcriptional activity by this compound.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on cell proliferation and viability.
a. Materials and Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
b. Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the data and determine the IC50 value using non-linear regression analysis.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in an animal model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
a. Materials and Reagents:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID).
-
Cancer cell line for implantation (e.g., UM-SCC-17B).
-
Matrigel (optional, to enhance tumor formation).
-
This compound formulation for in vivo administration (e.g., in DMSO and/or other vehicles).
-
Calipers for tumor measurement.
b. Protocol:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, potentially mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = (width² × length)/2).
-
Randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection, oral gavage) at the specified dose and schedule.
-
-
Monitoring:
-
Measure tumor volumes and body weights regularly (e.g., twice a week).
-
Monitor the overall health of the animals.
-
-
Study Endpoint and Tissue Collection:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors, measure their final weight, and process them for further analysis (e.g., Western blot, immunohistochemistry, RNA extraction).
-
Conclusion
This compound is a well-characterized inhibitor of STAT3 signaling with demonstrated efficacy in a variety of preclinical models. Its mechanism of action, centered on the inhibition of STAT3 phosphorylation, leads to significant downstream effects, including the suppression of oncogenic gene expression, induction of apoptosis, and inhibition of tumor growth. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other STAT3-targeting agents.
References
- 1. broadpharm.com [broadpharm.com]
- 2. rna-seqblog.com [rna-seqblog.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 9. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Soft–Agar colony Formation Assay [bio-protocol.org]
TTI-101: A Comprehensive Technical Guide on its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
TTI-101 is a first-in-class, orally bioavailable, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that plays a critical role in tumorigenesis, immune suppression, and fibrosis. Aberrant STAT3 activation is prevalent in a multitude of cancers and is often associated with poor prognosis. TTI-101 represents a promising therapeutic agent by directly targeting the STAT3 signaling pathway. This technical guide provides an in-depth overview of the biological activity of TTI-101, including its mechanism of action, preclinical efficacy, and clinical trial findings. Detailed experimental protocols for key assays and visualizations of the STAT3 signaling pathway are also presented to facilitate further research and development.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein that mediates cellular responses to a variety of cytokines and growth factors.[1] In normal physiological processes, STAT3 activation is transient and tightly regulated. However, in numerous pathological conditions, including a wide range of cancers, STAT3 is constitutively activated, leading to the transcription of genes involved in cell proliferation, survival, angiogenesis, and immune evasion.[1] The central role of STAT3 in cancer biology has made it an attractive target for therapeutic intervention.
TTI-101 (formerly known as C188-9) is a novel, orally administered small molecule designed to selectively inhibit STAT3.[2] Preclinical and clinical studies have demonstrated its potential as a potent anti-cancer agent with a favorable safety profile. This document serves as a comprehensive resource for researchers and drug development professionals, detailing the biological activity of TTI-101 and providing the necessary technical information for its evaluation.
Mechanism of Action
TTI-101 functions as a competitive inhibitor of STAT3.[3][4] Its primary mechanism of action involves binding to the SH2 (Src Homology 2) domain of the STAT3 protein.[3][4] This binding event physically obstructs the recruitment of STAT3 to activated cytokine and growth factor receptor complexes, thereby preventing the phosphorylation of STAT3 at the critical tyrosine 705 residue (pY705).[2]
The inhibition of STAT3 phosphorylation prevents its subsequent homodimerization and translocation from the cytoplasm to the nucleus.[2] As a result, STAT3 is unable to bind to the DNA of target genes, leading to the downregulation of their transcription. Key downstream targets of STAT3 involved in tumorigenesis include genes regulating cell cycle progression (e.g., c-Myc and Cyclin D1), apoptosis (e.g., Bcl-2 and Bcl-xL), and angiogenesis (e.g., VEGF).[1]
Caption: Mechanism of action of TTI-101.
Preclinical Biological Activity
In Vitro Efficacy
TTI-101 has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines.
Table 1: In Vitro Activity of TTI-101 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| HeLa | Cervical Cancer | MTT Assay | IC50 (24h) | 32.4 µM | [5] |
| HeLa | Cervical Cancer | MTT Assay | IC50 (48h) | 18.7 µM | [5] |
| AML cell lines | Acute Myeloid Leukemia | Not specified | IC50 | 4-7 µM | [5] |
| Primary AML samples | Acute Myeloid Leukemia | Not specified | IC50 | 8-18 µM | [5] |
In Vivo Efficacy
Preclinical studies in animal models have shown significant anti-tumor activity of TTI-101.
Table 2: In Vivo Activity of TTI-101 in Xenograft Models
| Cancer Type | Animal Model | TTI-101 Dose & Administration | Outcome | Reference |
| Cervical Cancer (HeLa) | Xenograft mice | 100 mg/kg | Significant inhibition of tumor growth | [5] |
| Chronic Kidney Disease | Rat model | 100 mg/kg/day (oral gavage) for 7 days | Suppressed activated STAT3 and improved muscle grip strength | [6] |
| Neuropathic Pain | Mouse model | 50 mg/kg (oral gavage) every other day | Reversed mechanical allodynia | [3][4] |
Notably, in a mouse model of neuropathic pain, TTI-101 administered at 50 mg/kg via oral gavage in a vehicle of 60% Labrasol and 40% PEG-400, reversed mechanical allodynia.[3][4]
Clinical Trial Data
A first-in-human, Phase I clinical trial (NCT03195699) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of TTI-101 in patients with advanced solid tumors.[2][7][8][9]
Study Design
Patients received TTI-101 orally twice daily in 28-day cycles at escalating dose levels: 3.2 mg/kg/day (DL1), 6.4 mg/kg/day (DL2), 12.8 mg/kg/day (DL3), and 25.6 mg/kg/day (DL4).[8] The recommended Phase II dose (RP2D) was determined to be 12.8 mg/kg/day.[7][8]
Pharmacokinetics
TTI-101 demonstrated linear pharmacokinetics from DL1 to DL3, with plasma concentrations plateauing at DL3.[7][8]
Safety and Tolerability
TTI-101 was well-tolerated with no dose-limiting toxicities or fatal treatment-related adverse events observed.[7][8] The most common treatment-related adverse event was diarrhea (mostly grade 1/2).[7][8]
Efficacy
Of the 41 evaluable patients, 5 (12%) had confirmed partial responses (cPR) and 17 (41%) had stable disease.[7][8] Notably, in patients with hepatocellular carcinoma (HCC), 3 out of 17 (18%) achieved a cPR.[7][8]
Table 3: Summary of Phase I Clinical Trial Efficacy (NCT03195699)
| Parameter | All Evaluable Patients (n=41) | Hepatocellular Carcinoma Patients (n=17) |
| Confirmed Partial Response (cPR) | 12% | 18% |
| Stable Disease (SD) | 41% | - |
| Median Time to Treatment Failure (cPR in HCC) | - | 10.6 months |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the IC50 of TTI-101 in adherent cancer cells.
Materials:
-
TTI-101 compound
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of TTI-101 in complete medium.
-
Remove the medium from the wells and add 100 µL of the TTI-101 dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for 2 hours on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Western Blot for p-STAT3 and STAT3
This protocol is for detecting the phosphorylation status of STAT3 in response to TTI-101 treatment.
Materials:
-
TTI-101 treated and untreated cell lysates
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9145, 1:1000 dilution)[10]
-
Mouse or Rabbit anti-STAT3 (e.g., Cell Signaling Technology #9139, 1:1000 dilution)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with the total STAT3 antibody and a loading control antibody.
In Vivo Tumor Xenograft Study
This is a general protocol for evaluating the anti-tumor efficacy of TTI-101 in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
TTI-101
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Inject cancer cells (e.g., 1-5 x 10^6 cells in PBS or with Matrigel) subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer TTI-101 (e.g., 50-100 mg/kg) or vehicle to the respective groups via the desired route (e.g., oral gavage) and schedule (e.g., daily or every other day).[3][4][6]
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).
Signaling Pathway Visualizations
Caption: The canonical STAT3 signaling pathway.
Caption: Experimental workflow for evaluating TTI-101.
Conclusion
TTI-101 is a promising, first-in-class STAT3 inhibitor with a well-defined mechanism of action and demonstrated anti-tumor activity in both preclinical and early clinical settings. Its oral bioavailability and favorable safety profile make it an attractive candidate for further development in a variety of cancers and other diseases characterized by aberrant STAT3 signaling. The detailed information provided in this technical guide is intended to support and facilitate ongoing and future research into the therapeutic potential of TTI-101.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TTI-101: A competitive inhibitor of STAT3 that spares oxidative phosphorylation and reverses mechanical allodynia in mouse models of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tvarditherapeutics.com [tvarditherapeutics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacokinetics and pharmacodynamics of TTI-101, a STAT3 inhibitor that blocks muscle proteolysis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I Trial of TTI-101, a First-in-Class Oral Inhibitor of STAT3, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I Trial of TTI-101, a First-in-Class Oral Inhibitor of STAT3, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 1 trial evaluating TTI-101, a first-in-class, orally bioavailable, small molecule, inhibitor of STAT3, in patients with advanced solid tumors. - ASCO [asco.org]
- 10. Phospho-Stat3 Antibody (Tyr705) (D3A7) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
C188-9: A Technical Guide to its Role in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that is frequently overactive in a wide range of human cancers. Its activation promotes tumor cell proliferation, survival, and metastasis while suppressing anti-tumor immunity. Consequently, inhibiting the STAT3 signaling pathway has emerged as a promising strategy for cancer therapy. C188-9 is a potent and specific small-molecule inhibitor of STAT3 that has demonstrated significant anti-tumor activity by inducing apoptosis in various cancer models. This technical guide provides an in-depth overview of the mechanism of action of this compound in inducing apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Introduction
This compound is an orally bioavailable, binaphthol-sulfonamide-based compound that acts as a specific inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1] STAT3 is a transcription factor that, upon activation by phosphorylation, translocates to the nucleus and regulates the expression of genes involved in cell proliferation, survival, and angiogenesis.[1] In many cancers, STAT3 is constitutively activated, leading to uncontrolled cell growth and resistance to apoptosis.[1] this compound exerts its anti-neoplastic activity by directly targeting STAT3, thereby inhibiting its function and inducing programmed cell death, or apoptosis, in cancer cells.[2][3] This guide will delve into the molecular mechanisms by which this compound induces apoptosis, providing a valuable resource for researchers and drug development professionals in the field of oncology.
Mechanism of Action: Inhibition of the STAT3 Signaling Pathway
This compound functions by specifically targeting the Src Homology 2 (SH2) domain of the STAT3 protein.[3][4] The SH2 domain is crucial for the dimerization and subsequent activation of STAT3. This compound binds to the phosphotyrosyl peptide binding site within the SH2 domain, preventing the phosphorylation of STAT3 at the Tyr705 residue.[2] This inhibition of phosphorylation blocks the dimerization and nuclear translocation of STAT3, ultimately leading to the downregulation of its target genes, many of which are key players in cell survival and proliferation.[1]
Figure 1: Mechanism of STAT3 Inhibition by this compound.
This compound and the Induction of Apoptosis
The primary anti-cancer effect of this compound is the induction of apoptosis. By inhibiting the STAT3 pathway, this compound disrupts the balance between pro-apoptotic and anti-apoptotic proteins, tipping the scales towards cell death. This is primarily achieved through the intrinsic, or mitochondrial, pathway of apoptosis.
Modulation of Bcl-2 Family Proteins
The Bcl-2 family of proteins are central regulators of the mitochondrial apoptotic pathway.[5] STAT3 directly upregulates the expression of several anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, and Mcl-1.[6] By inhibiting STAT3, this compound leads to the downregulation of these survival proteins.[6] Concurrently, this compound has been shown to increase the expression of the pro-apoptotic protein Bax.[6][7] This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization (MOMP).[7]
Mitochondrial Pathway Activation and Caspase Cascade
The increased ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins at the mitochondrial membrane results in the formation of pores, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[8] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, caspase-9.[9][10] Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7.[9] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9] this compound treatment has been shown to lead to the cleavage and activation of caspases-3, -7, -8, and -9 in various cancer cell lines.[11][12]
Figure 2: this compound Induced Apoptosis via the Mitochondrial Pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting STAT3 and inducing apoptosis in various cancer cell lines.
Table 1: this compound Binding Affinity and STAT3 Inhibition
| Parameter | Value | Cell Line/System | Reference |
| Ki (STAT3 SH2 domain) | 136 nM | Cell-free | [4] |
| IC50 (G-CSF-induced STAT3 activation) | 8-18 µM | Patient-derived AML cells | [4] |
Table 2: this compound Induced Apoptosis and Reduced Cell Viability
| Parameter | Value | Cell Line | Reference |
| EC50 (Apoptosis Induction) | 6-50 µM | Patient-derived AML cells | [4] |
| IC50 (Cell Viability) | 10.19 µM | HepG2 (Hepatoma) | [4] |
| IC50 (Cell Viability) | 11.27 µM | Huh7 (Hepatoma) | [4] |
| IC50 (Cell Viability) | 11.83 µM | PLC/PRF/5 (Hepatoma) | [4] |
Table 3: this compound Effect on Apoptotic Protein Expression
| Parameter | Fold Change | Cell Line | Treatment | Reference |
| Bax/Bcl2 Ratio | 1.5x | Patient-specific primary breast cancer cells | 0.5µM this compound | [7] |
| Bax/Bcl2 Ratio | 3.0x | Patient-specific primary breast cancer cells | 1µM this compound | [7] |
| Bax/Bcl2 Ratio | 3.8x | Patient-specific primary breast cancer cells | This compound + Paclitaxel | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the pro-apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic cells after this compound treatment using flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting
This protocol is for analyzing the expression levels of key apoptotic proteins.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein lysates and load equal amounts of protein onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Bcl-2, Bax, cleaved Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the pro-apoptotic effects of this compound.
References
- 1. Facebook [cancer.gov]
- 2. This compound, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitor this compound Synergistically Enhances the Demethylated Activity of Low-Dose 5-Aza-2′-Deoxycytidine Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 10. The mitochondrial death pathway: a promising therapeutic target in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]
- 12. researchgate.net [researchgate.net]
The Pharmacodynamics of C188-9: A Deep Dive into a Potent STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule implicated in a myriad of cellular processes, including proliferation, survival, and differentiation.[1] Its constitutive activation is a hallmark of numerous pathologies, most notably cancer, where it drives tumor progression, metastasis, and immune evasion.[1][2] C188-9, also known as TTI-101, has emerged as a promising small-molecule inhibitor that directly targets STAT3, offering a potential therapeutic avenue for various diseases. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, detailing its mechanism of action, effects on cellular signaling, and preclinical efficacy.
Mechanism of Action: Direct Inhibition of STAT3
This compound functions as a direct inhibitor of STAT3 by binding with high affinity to the phosphotyrosine (pY) peptide binding site within the STAT3 Src homology 2 (SH2) domain.[3][4][5] This binding event is crucial as it prevents the recruitment of STAT3 to activated cytokine and growth factor receptor complexes, thereby inhibiting its phosphorylation at the critical tyrosine 705 (Tyr705) residue by Janus kinases (JAKs).[4][6] The inhibition of Tyr705 phosphorylation is the primary mechanism by which this compound inactivates STAT3.[7]
Upon phosphorylation, STAT3 monomers typically dimerize through reciprocal pY-SH2 domain interactions.[1] These dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, regulating their transcription.[1][4] By blocking the initial phosphorylation step, this compound effectively prevents STAT3 dimerization, nuclear translocation, and subsequent gene regulation.[4] It is important to note that this compound does not inhibit upstream kinases such as JAKs or Src.[3]
Below is a diagram illustrating the canonical STAT3 signaling pathway and the inhibitory action of this compound.
Quantitative Pharmacodynamic Parameters
The potency and efficacy of this compound have been quantified across various in vitro and in vivo models. The following tables summarize key quantitative data, providing a comparative overview of its activity.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 4.7 ± 0.4 nM | Recombinant STAT3 | [2][3][8] |
| Inhibitory Constant (Ki) | 136 nM | STAT3 SH2 Domain | [3][9] |
| IC50 (G-CSF-induced pSTAT3) | 3.7 µM | Luminex bead-based assay | [8] |
| IC50 (Constitutive pSTAT3) | 10.6 ± 0.7 µM | UM-SCC-17B (HNSCC) | [8] |
| IC50 (Anchorage-dependent growth) | 3.2 µM | UM-SCC-17B (HNSCC) | [8] |
| IC50 (STAT3 activation) | 4-7 µM | AML cell lines | [2] |
| IC50 (STAT3 activation) | 8-18 µM | Primary AML samples | [2][9] |
| IC50 (Cell Viability) | 11.27 µM | Huh7 (Hepatoma) | [10] |
| IC50 (Cell Viability) | 10.19 µM | PLC/PRF/5 (Hepatoma) | [10] |
| IC50 (Cell Viability) | 11.83 µM | HepG2 (Hepatoma) | [10] |
| EC50 (Apoptosis Induction) | 6 to >50 µM | AML cell lines and primary samples | [2][9] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) Xenografts (mice) | 100 mg/kg/day, IP | Prevented tumor xenograft growth | [8] |
| Thermal Burn-Induced Skeletal Muscle Wasting (mice) | 50 mg/kg, IP | Reduced activation of STAT3 and ubiquitin-proteasome pathways, reversed muscle atrophy | [11][12] |
| Non-Small Cell Lung Cancer (NSCLC) Xenografts (mice) | 30 µM (in vitro) | Reduced levels of STAT3 downstream targets (Bcl-2, Bcl-xL, Survivin, Cyclin D1) | [13] |
| Hepatocellular Carcinoma (mice) | 100 mg/kg | Reduced development of hepatocellular carcinomas | [9] |
| Cancer Cachexia (mice) | 12.5 mg/kg | Increased muscle fiber size | [9] |
| Pancreatic Cancer Orthotopic Xenografts (mice) | 10 µM (in vitro with DAC) | Enhanced DAC-induced suppression of migration and invasion | [14] |
Downstream Effects of STAT3 Inhibition by this compound
By inhibiting STAT3, this compound modulates the expression of a wide array of genes involved in key oncogenic processes.[2][8] In head and neck squamous cell carcinoma (HNSCC) cells, this compound treatment altered the expression of numerous STAT3-regulated genes involved in oncogenesis and radioresistance.[8] Notably, this compound also affects genes regulated by STAT1, indicating some level of activity against this related transcription factor.[8] In non-small cell lung cancer (NSCLC) cells, this compound reduced the levels of key anti-apoptotic and cell cycle proteins, including Bcl-2, Bcl-xL, Survivin, and Cyclin D1.[13]
Furthermore, in a model of thermal burn-induced muscle wasting, this compound was shown to block the activation of the ubiquitin-proteasome proteolytic pathway, a critical driver of muscle atrophy.[5][11] This effect is mediated by the suppression of STAT3-dependent upregulation of ubiquitin ligases such as Atrogin-1/MAFbx and MuRF1.[5][11]
The logical flow of this compound's downstream effects is depicted in the following diagram.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's pharmacodynamics.
Microscale Thermophoresis (MST) for Binding Affinity
-
Objective: To determine the binding affinity (Kd) of this compound to STAT3.
-
Procedure:
-
A constant concentration of fluorescently labeled STAT3 (e.g., 80 nM of amino acid residues 127-722) is incubated with increasing concentrations of this compound (e.g., 0.305 to 10,000 nM).[8]
-
The samples are loaded into capillaries.
-
Fluorescence is measured continuously before and after the application of an infrared laser to induce a temperature gradient.
-
The change in fluorescence due to thermophoresis is plotted against the logarithm of the this compound concentration.
-
The Kd value is determined by fitting the data to a binding curve.[8]
-
In Vitro STAT3 Phosphorylation Inhibition Assay (Luminex)
-
Objective: To measure the IC50 of this compound for inhibiting cytokine-induced STAT3 phosphorylation.
-
Procedure:
-
Cells (e.g., HNSCC cell lines) are incubated with various doses of this compound (e.g., 0.1 to 30 µM) for a specified time (e.g., 24 hours).[8]
-
The cells are then stimulated with a cytokine known to activate STAT3 (e.g., Granulocyte-colony stimulating factor, G-CSF).[8]
-
Cell lysates are prepared and incubated with Luminex beads conjugated with antibodies specific for phosphorylated STAT3 (pSTAT3).
-
The amount of pSTAT3 is quantified using a Luminex instrument.
-
The percentage of inhibition is calculated relative to a vehicle-treated control, and the IC50 value is determined by plotting the inhibition curve.[8]
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Procedure:
-
Immunocompromised mice (e.g., athymic nude mice) are injected with human cancer cells (e.g., 1.5 × 106 UM-SCC-17B cells) to establish tumors.[8]
-
Once tumors reach a certain volume (e.g., 15-20 mm3), the mice are randomized into treatment and control groups.[8]
-
The treatment group receives this compound (e.g., 100 mg/kg) via a specified route (e.g., intraperitoneal injection) and schedule (e.g., five times a week). The control group receives a vehicle (e.g., DMSO).[8]
-
Tumor volumes are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors may be excised for further analysis, such as measuring pSTAT3 levels and downstream target gene expression.[13]
-
The general workflow for in vivo xenograft studies is outlined below.
Pharmacokinetics and Safety
Preclinical studies have demonstrated that this compound possesses a favorable pharmacokinetic profile. It is well-tolerated in mice and exhibits good oral bioavailability.[8] Furthermore, this compound has been shown to concentrate in tumors, reaching levels nearly three-fold higher than in plasma.[8] In GLP-compliant safety studies, no significant clinical, laboratory, or pathological abnormalities were observed in rats or dogs.[8] These promising preclinical findings have paved the way for its evaluation in clinical trials for various cancers, including hepatocellular carcinoma and head and neck squamous cell carcinoma.[15]
Conclusion
This compound is a potent and specific small-molecule inhibitor of STAT3 with a well-defined mechanism of action. Its ability to directly bind to the STAT3 SH2 domain and prevent phosphorylation leads to the inhibition of downstream signaling pathways critical for tumor growth, survival, and metastasis, as well as for pathological processes like muscle wasting. The extensive preclinical data, including quantitative pharmacodynamic parameters and in vivo efficacy, underscore the therapeutic potential of this compound. Ongoing clinical trials will be crucial in translating these promising preclinical findings into effective treatments for patients with STAT3-driven diseases. This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and further investigate the pharmacodynamics of this important STAT3 inhibitor.
References
- 1. tvarditherapeutics.com [tvarditherapeutics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. This compound, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | this compound, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]
- 12. This compound, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SMALL-MOLECULE TARGETING OF SIGNAL TRANSDUCER AND ACTIVATOR OF TRANSCRIPTION (STAT) 3 TO TREAT NON-SMALL CELL LUNG CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small Molecule Inhibitor this compound Synergistically Enhances the Demethylated Activity of Low-Dose 5-Aza-2′-Deoxycytidine Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facebook [cancer.gov]
The STAT3 Inhibitor C188-9: A Technical Guide to its Anti-Proliferative Effects in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule C188-9 and its inhibitory effects on cancer cell proliferation. This compound, also known as TTI-101, is a potent, orally bioavailable inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Constitutive activation of the STAT3 signaling pathway is a key driver in numerous human cancers, promoting uncontrolled cell proliferation, survival, metastasis, and immune evasion.[2] this compound represents a promising therapeutic agent by directly targeting this critical oncogenic pathway.
Core Mechanism of Action
This compound functions by binding with high affinity to the Src homology 2 (SH2) domain of the STAT3 protein.[2] This binding event physically obstructs the Janus kinase (JAK)-mediated phosphorylation of STAT3 at the critical tyrosine 705 residue.[2][3] Unphosphorylated STAT3 is unable to dimerize and translocate to the nucleus, thereby preventing the transcription of its target genes which are essential for cell proliferation and survival.[2]
Quantitative Analysis of this compound's Anti-Proliferative Efficacy
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting cancer cell proliferation and STAT3 activity across various cancer cell lines.
Table 1: Inhibition of STAT3 Phosphorylation by this compound
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma (HNSCC) | pSTAT3 Inhibition | 10.6 ± 0.7 | [4] |
| SCC-35 | Head and Neck Squamous Cell Carcinoma (HNSCC) | pSTAT3 Inhibition | 10.5 - 22.8 | [4] |
| SCC-61 | Head and Neck Squamous Cell Carcinoma (HNSCC) | pSTAT3 Inhibition | 10.5 - 22.8 | [4] |
| HN30 | Head and Neck Squamous Cell Carcinoma (HNSCC) | pSTAT3 Inhibition | 10.5 - 22.8 | [4] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | pSTAT3 Inhibition | ~4 nM | [5] |
| Various NSCLC lines | Non-Small Cell Lung Cancer (NSCLC) | pSTAT3 Inhibition | ≥50% inhibition at 30µM | [6] |
Table 2: Inhibition of Cancer Cell Growth by this compound
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma (HNSCC) | Anchorage-dependent growth | 3.2 | [4] |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma (HNSCC) | Anchorage-independent growth | 0.7 - 14.8 | [4] |
| SCC-35 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Anchorage-independent growth | 0.7 - 14.8 | [4] |
| SCC-61 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Anchorage-independent growth | 0.7 - 14.8 | [4] |
| HN30 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Anchorage-independent growth | 0.7 - 14.8 | [4] |
| 8 NSCLC lines | Non-Small Cell Lung Cancer (NSCLC) | Anchorage-dependent growth | 3.06 - 52.44 | [6] |
| 8 NSCLC lines | Non-Small Cell Lung Cancer (NSCLC) | Anchorage-independent growth | 0.86 - 11.66 | [6] |
| PANC-1 | Pancreatic Cancer | Cell Viability (CCK-8) | Synergistic effect with DAC | [7] |
| BxPC-3 | Pancreatic Cancer | Cell Viability (CCK-8) | Synergistic effect with DAC | [7] |
| Patient-Specific Primary Breast Cancer Cells | Breast Cancer | Cell Viability | Effective at low, clinic-relevant concentrations | [8] |
| Three Hepatocellular Carcinoma cell lines | Hepatocellular Carcinoma | In vitro antitumor activity | Showed antitumor activity | [9] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the STAT3 signaling pathway, the mechanism of this compound, and a typical experimental workflow for evaluating its efficacy.
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow to assess the effects of this compound.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for evaluating the effect of this compound on cancer cell proliferation. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the metabolic activity and viability of cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[1][4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for pSTAT3
Objective: To quantify the inhibition of STAT3 phosphorylation by this compound.
Methodology:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the ratio of pSTAT3 to total STAT3.
Anchorage-Independent Growth (Soft Agar) Assay
Objective: To assess the effect of this compound on the tumorigenic potential of cancer cells.
Methodology:
-
Base Agar Layer: Prepare a base layer of 0.6% agar in culture medium in a 6-well plate and allow it to solidify.
-
Cell-Agar Layer: Suspend cancer cells in 0.3% agar in culture medium containing various concentrations of this compound.
-
Plating: Layer the cell-agar suspension on top of the base agar layer.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 weeks, feeding the colonies with culture medium containing this compound every 3-4 days.
-
Colony Staining and Counting: Stain the colonies with crystal violet and count the number of colonies larger than a specified size.
-
Data Analysis: Compare the number and size of colonies in the this compound-treated wells to the control wells.
In Vivo Efficacy
In addition to in vitro studies, this compound has demonstrated significant anti-tumor activity in preclinical animal models. In nude mice bearing xenografts of radioresistant head and neck squamous cell carcinoma (UM-SCC-17B), treatment with this compound prevented tumor growth.[4] The compound is well-tolerated in mice, exhibits good oral bioavailability, and concentrates in tumor tissues.[1][4] Similarly, in a mouse model of non-small cell lung cancer (A549 xenografts), this compound treatment blocked tumor growth and reduced pSTAT3 levels in the tumors.[6]
Clinical Significance
The potent and specific inhibition of the STAT3 pathway by this compound, coupled with its favorable preclinical profile, has led to its investigation in clinical trials for various cancers.[7][10] As of late 2025, clinical trials are actively recruiting patients to evaluate this compound (TTI-101) as a monotherapy and in combination with other agents for hepatocellular carcinoma and head and neck squamous cell carcinoma.[10]
Conclusion
This compound is a promising STAT3 inhibitor with demonstrated anti-proliferative effects across a range of cancer types in preclinical models. Its ability to specifically target a key oncogenic driver, combined with its favorable pharmacological properties, positions it as a strong candidate for further clinical development. This technical guide provides a comprehensive summary of the existing data and methodologies to aid researchers in the continued investigation of this compound and its potential as a novel cancer therapeutic.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tvarditherapeutics.com [tvarditherapeutics.com]
- 6. SMALL-MOLECULE TARGETING OF SIGNAL TRANSDUCER AND ACTIVATOR OF TRANSCRIPTION (STAT) 3 TO TREAT NON-SMALL CELL LUNG CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitor this compound Synergistically Enhances the Demethylated Activity of Low-Dose 5-Aza-2′-Deoxycytidine Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Facebook [cancer.gov]
The STAT3 Inhibitor C188-9: A Comprehensive Technical Guide for its Investigation in Preclinical Models of Muscle Atrophy
For Immediate Release
This whitepaper provides an in-depth technical overview of the investigational compound C188-9 as a therapeutic agent in various preclinical models of muscle atrophy. Designed for researchers, scientists, and professionals in drug development, this document details the mechanism of action, summarizes key quantitative outcomes, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Concept: this compound as a Modulator of STAT3-Mediated Muscle Wasting
This compound is a small molecule inhibitor that specifically targets the Signal Transducer and Activator of Transcription 3 (STAT3). It functions by binding to the phosphotyrosine peptide binding site within the STAT3 Src homology 2 (SH2) domain with high affinity. This targeted action prevents the phosphorylation and subsequent activation of STAT3, a key signaling node implicated in the pathogenesis of muscle atrophy across diverse catabolic states. In conditions such as thermal burn injury, denervation, and cancer cachexia, the pro-inflammatory cytokine Interleukin-6 (IL-6) and its receptor activate the Janus kinase (JAK)/STAT3 signaling pathway. Activated STAT3 then translocates to the nucleus, where it upregulates the expression of genes involved in muscle protein degradation, notably the E3 ubiquitin ligases Atrogin-1 (also known as MAFbx) and Muscle RING Finger 1 (MuRF1). These ligases are critical components of the ubiquitin-proteasome system, which is responsible for the breakdown of muscle proteins. By inhibiting STAT3, this compound effectively suppresses this catabolic cascade, thereby preserving muscle mass and function.
Quantitative Data Summary
The efficacy of this compound has been demonstrated across multiple preclinical models of muscle atrophy. The following tables summarize the key quantitative findings from these studies, providing a clear comparison of its effects.
Table 1: In Vivo Efficacy of this compound in a Murine Model of Thermal Burn Injury
| Parameter | Sham | Burn Injury (Vehicle) | Burn Injury + this compound (50 mg/kg) |
| Body Weight Change (%) | Increase | Decrease | Attenuated Decrease |
| Tibialis Anterior (TA) Muscle Weight (mg) | Higher | Significantly Lower | Significantly Higher than Vehicle |
| Grip Strength (g) | Higher | Significantly Lower | Significantly Improved |
| TA Muscle Fiber Cross-Sectional Area (µm²) | Larger | Significantly Smaller | Significantly Larger than Vehicle |
| p-STAT3/STAT3 Ratio in TA Muscle | Low | Significantly Increased | Significantly Reduced |
| Atrogin-1/MAFbx mRNA Expression in TA Muscle | Low | Significantly Increased | Significantly Reduced |
| MuRF1 mRNA Expression in TA Muscle | Low | Significantly Increased | Significantly Reduced |
Data compiled from studies on thermal burn-induced muscle wasting in mice. This compound was administered via intraperitoneal injection.[1][2][3][4]
Table 2: In Vivo Efficacy of this compound in a Murine Model of Denervation-Induced Muscle Atrophy
| Parameter | Sham | Denervation (Vehicle) | Denervation + this compound (12.5 mg/kg/day) |
| Tibialis Anterior (TA) Muscle Wet Weight (mg) | Higher | Significantly Lower | Significantly Increased |
| TA Muscle Fiber Cross-Sectional Area (µm²) | Larger | Significantly Smaller | Significantly Increased |
| p-STAT3/STAT3 Ratio in TA Muscle | Low | Significantly Increased | Significantly Reduced |
| Atrogin-1/MAFbx Expression in TA Muscle | Low | Significantly Increased | Significantly Reduced |
| MuRF1 Expression in TA Muscle | Low | Significantly Increased | Significantly Reduced |
Data synthesized from research on denervation-induced muscle atrophy in mice. This compound was administered for 14 days.[5][6][7]
Table 3: In Vitro Efficacy of this compound in C2C12 Myotube Atrophy Models
| Atrophy-Inducing Stimulus | Parameter | Control | Stimulus (Vehicle) | Stimulus + this compound (10 µM) |
| Plasma from Burned Mice | Myotube Diameter (µm) | Larger | Significantly Smaller | Significantly Increased |
| p-STAT3/STAT3 Ratio | Low | Significantly Increased | Significantly Reduced | |
| Atrogin-1/MAFbx Expression | Low | Significantly Increased | Significantly Reduced | |
| MuRF1 Expression | Low | Significantly Increased | Significantly Reduced | |
| IL-6 | Myotube Diameter (µm) | Larger | Significantly Smaller | Significantly Attenuated Atrophy |
| p-STAT3/STAT3 Ratio | Low | Significantly Increased | Significantly Reduced | |
| Atrogin-1/MAFbx Expression | Low | Significantly Increased | Significantly Reduced | |
| MuRF1 Expression | Low | Significantly Increased | Significantly Reduced |
This table summarizes findings from in vitro experiments using the C2C12 myotube cell line, a widely used model for studying muscle cell biology.[1][3][5]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in the investigation of this compound in muscle atrophy models.
Animal Models of Muscle Atrophy
3.1.1. Thermal Burn Injury Model
-
Animals: Adult male C57BL/6 mice (12-16 weeks old).
-
Procedure:
-
Anesthetize mice with isoflurane.
-
Shave the dorsal surface to expose the skin.
-
Place the mouse in a custom-made mold to expose a specific percentage of the total body surface area (TBSA).
-
Induce a third-degree burn by immersing the exposed dorsal skin in 95°C water for 10 seconds.
-
Immediately following the burn, resuscitate the animals with an intraperitoneal injection of sterile saline.
-
Administer this compound (50 mg/kg) or vehicle (5% wt/vol dextrose in distilled water containing 5% vol/vol DMSO) via intraperitoneal injection 1 hour post-burn and every 24 hours thereafter.[1]
-
Monitor animals for survival, body weight, and food intake.
-
At the designated endpoint (e.g., 3 days post-burn), euthanize the mice and harvest tissues (e.g., tibialis anterior muscle) for analysis.
-
3.1.2. Denervation-Induced Muscle Atrophy Model
-
Animals: Adult male mice.
-
Procedure:
-
Anesthetize the mice.
-
Make a small incision in the upper thigh to expose the sciatic nerve.
-
Ligate and transect the sciatic nerve to induce denervation of the lower limb muscles, including the tibialis anterior and gastrocnemius.
-
Suture the incision.
-
Administer this compound (12.5 mg/kg/day) or vehicle daily via an appropriate route (e.g., intraperitoneal injection).[6]
-
After a specified period (e.g., 14 days), euthanize the animals and harvest the denervated and contralateral control muscles.
-
3.1.3. Cancer Cachexia Model
-
Animals: Adult male mice.
-
Procedure:
-
Culture C26 colon carcinoma or Lewis Lung Carcinoma (LLC) cells.
-
Inject a suspension of tumor cells (e.g., 1x10^6 cells) subcutaneously into the flank of the mice.
-
Monitor tumor growth and the development of cachexia (e.g., body weight loss, muscle wasting).
-
Administer this compound (e.g., 12.5 mg/kg daily) or vehicle.
-
At the experimental endpoint, euthanize the mice and harvest tumors and muscles for analysis.
-
In Vitro C2C12 Myotube Atrophy Assay
-
Cell Culture:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Induce differentiation into myotubes by switching to a differentiation medium (DMEM with 2% horse serum) for 4-5 days.
-
-
Atrophy Induction and Treatment:
-
Pre-treat mature myotubes with this compound (10 µM) or vehicle for 1 hour.[3]
-
Induce atrophy by adding an appropriate stimulus to the culture medium, such as:
-
Plasma collected from mice with thermal burn injuries (e.g., 5% vol/vol).[1]
-
Recombinant murine IL-6 (e.g., 10-100 ng/mL).
-
Conditioned medium from cultured cancer cells (e.g., C26 or LLC cells).
-
-
Incubate for 24-48 hours.
-
-
Analysis:
-
Assess myotube morphology and diameter using immunofluorescence staining for Myosin Heavy Chain (MyHC) and microscopy.
-
Harvest cell lysates for Western blot analysis of protein expression (e.g., p-STAT3, Atrogin-1, MuRF1).
-
Extract RNA for quantitative real-time PCR (qRT-PCR) analysis of gene expression.
-
Molecular and Cellular Analysis Techniques
-
Western Blotting:
-
Homogenize muscle tissue or lyse C2C12 myotubes in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Atrogin-1, MuRF1, MyHC) and a loading control (e.g., GAPDH, β-tubulin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from muscle tissue or C2C12 cells using TRIzol reagent.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers specific for target genes (e.g., Atrogin-1/MAFbx, MuRF1) and a housekeeping gene (e.g., GAPDH).
-
Calculate relative gene expression using the ΔΔCt method.
-
-
Histological Analysis:
-
Fix muscle tissue in 4% paraformaldehyde and embed in paraffin or freeze in isopentane cooled by liquid nitrogen for cryosectioning.
-
Cut transverse sections (e.g., 5-10 µm thick).
-
Perform Hematoxylin and Eosin (H&E) staining to visualize muscle fiber morphology and measure the cross-sectional area (CSA) using imaging software.
-
Immunofluorescence staining can be performed on cryosections to visualize specific proteins within the muscle fibers.
-
Functional Assessment
-
Grip Strength Test:
-
Use a grip strength meter to assess forelimb muscle function in mice.
-
Allow the mouse to grasp the metal grid of the meter with its forepaws.
-
Gently pull the mouse backward by the tail until it releases its grip.
-
Record the peak force generated.
-
Perform multiple measurements for each animal and calculate the average.
-
Visualization of Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: The IL-6/JAK/STAT3 signaling pathway in muscle atrophy and the inhibitory action of this compound.
References
- 1. This compound, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Stat3 Activation Suppresses Caspase-3 and the Ubiquitin-Proteasome System, Leading to Preservation of Muscle Mass in Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tvarditherapeutics.com [tvarditherapeutics.com]
Methodological & Application
Application Notes and Protocols for C188-9 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of C188-9 stock solutions in DMSO, a critical first step for in vitro and in vivo studies targeting the STAT3 signaling pathway.
This compound: A Potent STAT3 Inhibitor
This compound, also known as TTI-101, is a potent and specific small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4] Abnormal activation of the STAT3 signaling pathway is a key driver in the progression of numerous cancers, including head and neck squamous cell carcinoma (HNSCC), acute myeloid leukemia (AML), and hepatocellular carcinoma.[5][6][7] this compound exerts its inhibitory effect by binding with high affinity to the phosphotyrosyl peptide binding site within the STAT3 Src homology 2 (SH2) domain.[1][5][6] This binding event prevents the phosphorylation of STAT3 at Tyr705, a critical step for its activation, subsequent dimerization, and nuclear translocation.[6][7] By blocking STAT3-mediated gene transcription, this compound can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in cancer cells.[7]
Quantitative Data for this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 471.52 g/mol | [1][8] |
| Molecular Formula | C₂₇H₂₁NO₅S | [1][8] |
| CAS Number | 432001-19-9 | [1][8] |
| Appearance | Off-white to pale beige powder | [8] |
| Purity | ≥98% (HPLC) | [5][8] |
| Solubility in DMSO | 94 mg/mL (199.35 mM) | [1] |
| 100 mg/mL | [8] | |
| ≥ 62 mg/mL (131.49 mM) | [9] | |
| 10 mg/mL | [5] | |
| 60 mg/mL (127.25 mM) with sonication | [10] | |
| 180 mg/mL (381.74 mM) with warming (50°C) and ultrasonication | [1] | |
| Storage of Solid | 2-8°C or -20°C | [4][8] |
| Storage of Stock Solution | -20°C (1 month) or -80°C (6 months), protect from light | [4][9] |
| Binding Affinity (Kd) | 4.7 nM | [1][2][3][4] |
| Inhibition Constant (Ki) | 136 nM (for binding to STAT3 SH2 domain) | [1][5] |
| In Vitro IC₅₀ | 4.1 - 8.3 µM (AML cell lines) | [8] |
| 8 - 18 µM (primary AML cultures) | [5][8] | |
| 10.19 - 11.83 µM (hepatoma cell lines) | [5] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for cell-based assays.
Materials:
-
This compound powder (CAS: 432001-19-9)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Equilibration: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before use. This is especially important for DMSO, as moisture absorption can reduce the solubility of this compound.[1]
-
Weighing this compound: Accurately weigh out 4.72 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath and/or brief sonication can be used to aid dissolution if necessary.[9][10] For higher concentrations, warming to 50°C with ultrasonication may be required.[1]
-
Sterile Filtration (Optional): For experiments requiring absolute sterility, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][9] Avoid repeated freeze-thaw cycles.
Note on Final DMSO Concentration in Cell Culture: When diluting the this compound stock solution for cell-based experiments, ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[10] It is recommended to include a vehicle control (DMSO alone at the same final concentration) in your experiments.
Visualizing the Mechanism of Action
The following diagrams illustrate the STAT3 signaling pathway and the experimental workflow for preparing a this compound stock solution.
Caption: this compound inhibits STAT3 signaling by preventing its phosphorylation.
Caption: Workflow for preparing a 10 mM this compound DMSO stock solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Facebook [cancer.gov]
- 7. This compound, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STAT3 Inhibitor XIII, this compound The Stat3 Inhibitor XIII, this compound controls the biological activity of Stat3. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 432001-19-9 [sigmaaldrich.com]
- 9. glpbio.com [glpbio.com]
- 10. This compound | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
Application Notes and Protocols for C188-9: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solubility and stability of the STAT3 inhibitor C188-9, along with detailed protocols for its use in common laboratory experiments. This compound is a potent and specific small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in various cellular processes, including cell growth, survival, and differentiation.[1][2][3] Abnormal STAT3 activation is implicated in the progression of numerous cancers, making it a critical target for therapeutic development.[3]
This compound: Mechanism of Action
This compound, also known as TTI-101, exerts its inhibitory effect by binding with high affinity to the SH2 domain of STAT3.[4][5][6] This binding event prevents the phosphorylation of STAT3 at Tyr705, a critical step for its activation, dimerization, and subsequent translocation to the nucleus to regulate gene expression.[3] By blocking this pathway, this compound effectively downregulates the expression of STAT3 target genes, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of migration and invasion in cancer cells.[3]
References
- 1. This compound, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of p-STAT3 Following C188-9 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein involved in a myriad of cellular processes including cell growth, proliferation, and apoptosis. The phosphorylation of STAT3 at tyrosine 705 (p-STAT3) is a key event for its activation, dimerization, and nuclear translocation, leading to the transcription of target genes. Dysregulation of the STAT3 signaling pathway is implicated in various diseases, particularly in cancer, where it is often constitutively activated.
C188-9 is a potent and specific small-molecule inhibitor of STAT3. It functions by binding to the SH2 domain of STAT3, thereby preventing its phosphorylation and subsequent activation.[1][2] These application notes provide a detailed protocol for performing a Western blot to detect and quantify the inhibition of STAT3 phosphorylation by this compound.
Signaling Pathway of STAT3 and Inhibition by this compound
The following diagram illustrates the canonical STAT3 signaling pathway and the mechanism of inhibition by this compound. Cytokines or growth factors bind to their respective receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating a docking site for STAT3. Recruited STAT3 is subsequently phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and gene transcription. This compound directly binds to the SH2 domain of STAT3, preventing its phosphorylation by JAKs.
Experimental Workflow for p-STAT3 Western Blot
The diagram below outlines the key steps for performing a Western blot to analyze p-STAT3 levels after treating cells with this compound.
Quantitative Data Summary
The following table summarizes quantitative data from representative studies on the effect of this compound on p-STAT3 levels as determined by Western blot.
| Cell Line/Model | This compound Concentration | Treatment Time | Fold Change in p-STAT3/Total STAT3 (vs. Control) | Reference |
| UM-SCC-17B (HNSCC) | 10 µM | 24 hours | ~0.25 | |
| A549 (NSCLC) | 30 µM | 2.5 hours | ~0.5 | [3] |
| MBA-MD-231 (Breast Cancer) | 10 µM | 48 hours | Significant reduction | [4] |
| Cardiac Fibroblasts (Mouse) | 10 µM | 12 hours | Significant reduction | [5][6] |
| C2C12 Myotubes | 10 µM | 1 hour pre-treatment | Significant reduction |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a Western blot to assess the inhibition of STAT3 phosphorylation by this compound.
Materials and Reagents
-
Cell Culture: Appropriate cell line, culture medium, fetal bovine serum (FBS), and antibiotics.
-
This compound Inhibitor: Prepare stock solutions in DMSO.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Inhibitors: Protease inhibitor cocktail, phosphatase inhibitor cocktail (containing sodium vanadate and sodium fluoride).
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, ammonium persulfate (APS), Tris-HCl, SDS, glycine.
-
Transfer: PVDF or nitrocellulose membrane, methanol, transfer buffer (Tris, glycine, methanol).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-STAT3 (Tyr705) monoclonal antibody.
-
Mouse or rabbit anti-total STAT3 monoclonal antibody.
-
Antibody against a loading control (e.g., GAPDH, β-actin, or β-tubulin).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20).
-
Stripping Buffer (Optional): Mild or harsh stripping buffers are commercially available or can be prepared.
Procedure
-
Cell Culture and Treatment with this compound
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Starve cells in serum-free or low-serum medium for 4-6 hours, if necessary, to reduce basal p-STAT3 levels.
-
Treat cells with various concentrations of this compound (e.g., 1-50 µM) for the desired duration (e.g., 2-24 hours). Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
If studying cytokine-induced STAT3 phosphorylation, add the cytokine (e.g., IL-6, Oncostatin M) for a short period (e.g., 15-30 minutes) before cell lysis.
-
-
Cell Lysis and Protein Extraction
-
Place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
-
Protein Concentration Determination
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Mix a specific amount of protein (e.g., 20-40 µg) with 4x Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load the samples into the wells of a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by observing the pre-stained protein ladder on the membrane.
-
-
Blocking and Antibody Incubation
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: For phospho-antibodies, BSA is generally recommended over non-fat milk to reduce background.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. (Consult the antibody datasheet for the recommended dilution).
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to avoid signal saturation.
-
Quantify the band intensities using image analysis software.
-
-
Stripping and Reprobing for Total STAT3 (Optional but Recommended)
-
After imaging for p-STAT3, the membrane can be stripped to remove the bound antibodies.
-
Wash the membrane in TBST and then incubate in a stripping buffer (mild or harsh, depending on antibody affinity) according to the manufacturer's protocol.
-
Wash the membrane extensively with TBST.
-
Block the membrane again for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against total STAT3 overnight at 4°C.
-
Repeat the secondary antibody incubation, washing, and detection steps as described above.
-
Alternatively, probe for a loading control like GAPDH or β-actin.
-
-
Data Normalization and Interpretation
-
Normalize the intensity of the p-STAT3 band to the intensity of the total STAT3 band for each sample. This accounts for any variations in protein loading.
-
Alternatively, normalize to the intensity of the loading control band.
-
Calculate the fold change in normalized p-STAT3 levels in this compound treated samples relative to the vehicle control.
-
References
- 1. mesoscale.com [mesoscale.com]
- 2. abcam.com [abcam.com]
- 3. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 4. CST | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: C188-9 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing the novel STAT3 inhibitor, C188-9, in combination with conventional chemotherapy agents. The information is intended to guide the design and execution of experiments aimed at evaluating the synergistic anti-cancer effects of this combination therapy.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] In numerous cancers, STAT3 is constitutively activated, contributing to tumor progression, metastasis, and resistance to therapy.[1][3][4] The aberrant activation of STAT3 is associated with a poor prognosis in several cancer types.[1] this compound is a potent, orally bioavailable small-molecule inhibitor that targets the SH2 domain of STAT3, preventing its phosphorylation, dimerization, and nuclear translocation.[5][6] By inhibiting STAT3, this compound can suppress the expression of downstream genes involved in oncogenesis.[7][8]
The rationale for combining this compound with traditional chemotherapy stems from the role of STAT3 in mediating chemoresistance.[4] Persistent STAT3 signaling can protect cancer cells from the cytotoxic effects of chemotherapeutic drugs.[4] Inhibition of STAT3 with this compound is therefore hypothesized to sensitize cancer cells to chemotherapy, leading to a synergistic anti-tumor effect and potentially overcoming acquired drug resistance.[3] Preclinical studies have shown that targeting the STAT3 pathway can enhance the efficacy of chemotherapy and radiotherapy.[9]
Mechanism of Action: this compound as a STAT3 Inhibitor
This compound binds with high affinity to the phosphotyrosyl peptide binding site within the Src homology 2 (SH2) domain of the STAT3 protein.[5][6] This binding event physically obstructs the Janus kinase (JAK)-mediated phosphorylation of STAT3 at tyrosine 705.[6] Without this critical phosphorylation, STAT3 monomers cannot dimerize and translocate to the nucleus to act as a transcription factor for its target genes, many of which are involved in cell survival and proliferation.[6][10]
Application Notes
Preclinical evidence suggests that this compound can enhance the anti-tumor efficacy of other anti-cancer agents. For instance, in pancreatic cancer models, this compound has been shown to synergistically improve the demethylating activity of low-dose 5-Aza-2'-deoxycytidine (DAC), leading to increased inhibition of cancer cell proliferation, migration, and invasion both in vitro and in vivo.[11] This combination therapy was also shown to re-express the tumor suppressor gene RASSF1A by reversing its promoter hypermethylation.[11] While specific data for this compound in combination with cisplatin, paclitaxel, or doxorubicin is limited in the currently available literature, the established role of STAT3 in chemoresistance provides a strong rationale for such combinations.[4]
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound as a monotherapy and in combination with other agents. These tables can serve as a template for recording data from studies with other chemotherapeutic agents.
Table 1: In Vitro Efficacy of this compound and Combination Therapy
| Cell Line | Cancer Type | Agent(s) | Concentration(s) | Effect | Outcome | Reference |
| BxPC-3 | Pancreatic | This compound | 10 µM | Inhibition of Proliferation | Significant suppression of cell proliferation | [11] |
| PANC-1 | Pancreatic | This compound | 10 µM | Inhibition of Proliferation | Significant suppression of cell proliferation | [11] |
| BxPC-3 | Pancreatic | DAC | 1 µM | Inhibition of Proliferation | No significant suppression | [11] |
| PANC-1 | Pancreatic | DAC | 1 µM | Inhibition of Proliferation | No significant suppression | [11] |
| BxPC-3 | Pancreatic | This compound + DAC | 10 µM + 1 µM | Inhibition of Proliferation | Significant synergistic suppression | [11] |
| PANC-1 | Pancreatic | This compound + DAC | 10 µM + 1 µM | Inhibition of Proliferation | Significant synergistic suppression | [11] |
| Various HNSCC | Head and Neck | This compound | 0.7 - 14.8 µM | Inhibition of Anchorage-Independent Growth | IC50 values in the specified range | [7] |
| Patient-derived AML | Leukemia | This compound | 8 - 18 µM | Inhibition of G-CSF-induced STAT3 activation | IC50 values in the specified range | [12] |
| HepG2, Huh7, PLC/PRF/5 | Hepatoma | This compound | 10.19 - 11.83 µM | Reduction in Viability | IC50 values in the specified range | [12] |
Table 2: In Vivo Efficacy of this compound and Combination Therapy
| Animal Model | Cancer Type | Agent(s) | Dosage(s) | Effect | Outcome | Reference |
| Nude Mice (UM-SCC-17B xenografts) | Head and Neck | This compound | 50 mg/kg/day | Tumor Growth Inhibition | Marked reduction in xenograft growth | [7] |
| Nude Mice (BxPC-3-Luc orthotopic) | Pancreatic | Low-dose DAC | - | Tumor Growth Suppression | Significant suppression of tumor proliferation | [11] |
| Nude Mice (BxPC-3-Luc orthotopic) | Pancreatic | This compound + Low-dose DAC | - | Tumor Growth Suppression | Synergistic effect in suppressing tumor proliferation and metastasis | [11] |
| Nude Mice (Hepatic Pten deletion) | Hepatocellular Carcinoma | This compound | 100 mg/kg | Reduced Tumor Development | Reduced hepatic macro- and microsteatosis | [12] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with chemotherapy.
References
- 1. Src and STAT3 inhibitors synergize to promote tumor inhibition in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting of focal adhesion kinase enhances the immunogenic cell death of PEGylated liposome doxorubicin to optimize therapeutic responses of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tvarditherapeutics.com [tvarditherapeutics.com]
- 5. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevention of Doxorubicin Cardiopathic Changes by a Benzyl Styryl Sulfone in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facebook [cancer.gov]
- 9. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Small Molecule Inhibitor this compound Synergistically Enhances the Demethylated Activity of Low-Dose 5-Aza-2′-Deoxycytidine Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for C188-9 in the Study of STAT3 in Non-Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular transcription factor involved in a myriad of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. While the role of aberrant STAT3 signaling is well-established in various cancers, its contribution to non-cancerous pathologies is an expanding area of research. C188-9 is a potent, cell-permeable, small-molecule inhibitor of STAT3 that specifically targets the phosphotyrosyl peptide binding site within the STAT3 Src homology 2 (SH2) domain.[1][2][3] This competitive inhibition prevents STAT3 phosphorylation, dimerization, nuclear translocation, and subsequent regulation of target gene expression.[3]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate the role of STAT3 in various non-cancer models, including inflammatory conditions, fibrosis, and muscle wasting.
Mechanism of Action of this compound
This compound acts as a direct inhibitor of STAT3. Upon administration, it binds to the SH2 domain of STAT3 with high affinity, with a reported dissociation constant (Kd) of 4.7 nM.[2][4] This binding event physically obstructs the docking of phosphorylated tyrosine residues, a crucial step for STAT3 activation by upstream kinases such as Janus kinases (JAKs). Consequently, this compound effectively blocks the phosphorylation of STAT3 at tyrosine 705 (pSTAT3), which is essential for its activation.[5]
Caption: Mechanism of this compound action on the STAT3 signaling pathway.
Application in Non-Cancer Models
This compound has demonstrated efficacy in a variety of preclinical non-cancer models, making it a valuable tool for studying STAT3-mediated pathologies.
Inflammatory and Autoimmune Diseases
Elevated STAT3 activity is a hallmark of several inflammatory conditions. This compound has been successfully used to mitigate inflammatory responses in models of:
-
Inflammatory Bowel Disease (IBD): In murine models of dextran sodium sulfate (DSS)-induced colitis and 2,4,6-trinitrobenzene sulphonic acid (TNBS)-induced colitis, administration of this compound prevented disease manifestations, reduced levels of IL-17-positive cells in the colon, and induced apoptosis of pathogenic CD4+ T-cells.[6]
-
Asthma: In a house dust mite (HDM)-induced asthma model, this compound treatment abrogated airway inflammation and remodeling.[6] This was associated with a normalization of Th2 and Th17 cytokine levels, including IL-4, IL-5, IL-13, and IL-17A.[6]
Fibrotic Diseases
STAT3 signaling is implicated in the pathogenesis of fibrosis through its role in epithelial injury and fibroblast-to-myofibroblast differentiation.[7]
-
Pulmonary Fibrosis: In a bleomycin-induced lung fibrosis model in mice, this compound treatment ameliorated the development of fibrosis, reduced the expression of genes associated with alveolar epithelial cell injury, and mitigated myofibroblast differentiation.[6][7]
-
Cardiac Fibrosis: this compound has been shown to decrease transforming growth factor-β1 (TGF-β1)-induced cardiac fibroblast activation and fibrotic gene expression in vitro.[8] In a mouse model of isoproterenol-induced cardiac fibrosis, this compound treatment alleviated heart injury and cardiac fibrosis by suppressing STAT3 phosphorylation.[8]
-
Scleroderma: this compound has shown efficacy in both the subcutaneous bleomycin and the tight-skin mouse (Tsk-1) models of scleroderma.[6]
Muscle Wasting and Cachexia
STAT3 activation in skeletal muscle is associated with atrophy in various catabolic conditions.[9]
-
Burn-Induced Muscle Wasting: In a murine model of thermal burn injury, intraperitoneal injection of this compound reduced the activation of the STAT3 and ubiquitin-proteasome proteolytic pathways, reversing skeletal muscle atrophy and improving grip strength.[9][10]
-
Cancer Cachexia: In tumor-bearing mice, this compound increased muscle mass by enhancing muscle protein synthesis and suppressing protein degradation.[6] Mechanistically, it reduced the transcript levels of muscle-specific ubiquitin ligases MAFbx/Atrogin-1 and MuRF1.[6]
Quantitative Data Summary
The following tables summarize the effective doses and concentrations of this compound used in various non-cancer models.
Table 1: In Vivo Applications of this compound in Non-Cancer Models
| Disease Model | Animal Model | This compound Dosage and Administration | Key Findings | Reference |
| Pulmonary Fibrosis | C57BL/6J mice (Bleomycin-induced) | 1.25 mg, daily intraperitoneal injections | Reduced Ashcroft score, decreased α-SMA and collagen deposition. | [7] |
| Burn-Induced Muscle Wasting | Mice (Thermal burn injury) | 50 mg/kg, intraperitoneal injection | Reduced p-STAT3/STAT3 ratio, reversed muscle atrophy, increased grip strength. | [9][10] |
| Cancer Cachexia | Murine Lewis lung carcinoma | 12.5 mg/kg | Increased muscle fiber size. | [1] |
| Cardiac Fibrosis | Mice (Isoproterenol-induced) | Not specified in abstract | Alleviated heart injury and cardiac fibrosis, suppressed STAT3 phosphorylation. | [8] |
| Inflammatory Bowel Disease | Mice (DSS and TNBS models) | Not specified in abstract | Prevented all disease manifestations. | [6] |
| Asthma | Mice (HDM-induced) | Not specified in abstract | Abrogated airway inflammation and remodeling. | [6] |
Table 2: In Vitro Applications of this compound in Non-Cancer Models
| Cell Type | Stimulus | This compound Concentration | Key Findings | Reference |
| Murine C2C12 Myotubes | Plasma from burn model mice | 10 µM | Ameliorated myotube atrophy, reduced activation of STAT3 and proteolytic pathways. | [9][10] |
| Alveolar Epithelial Cells | IL-6 and TGF-β | 20 µM | Decreased expression of HIF-1α and PAI-1. | [7] |
| Cardiac Fibroblasts | TGF-β1 | Not specified in abstract | Decreased fibroblast activation and fibrotic gene expression. | [8] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Murine Model of Pulmonary Fibrosis
This protocol is adapted from studies on bleomycin-induced pulmonary fibrosis.[7]
-
Animal Model: Use C57BL/6J mice.
-
Induction of Fibrosis: Administer bleomycin (BLM) via intraperitoneal injection to induce pulmonary fibrosis. A control group should receive phosphate-buffered saline (PBS).
-
This compound Preparation: Dissolve this compound in a suitable vehicle, such as DMSO.
-
Treatment Regimen:
-
Begin treatment 15 days post-bleomycin exposure.
-
Administer this compound at a dose of 1.25 mg via daily intraperitoneal injections.
-
A vehicle control group (e.g., DMSO) should be included for both PBS and BLM-treated mice.
-
Continue treatment until day 29.
-
-
Outcome Assessment:
-
Measure arterial oxygen saturation.
-
Perform histological analysis of lung tissue (e.g., Ashcroft scoring).
-
Assess fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen deposition via immunohistochemistry or Western blotting.
-
Protocol 2: In Vitro Inhibition of STAT3 in C2C12 Myotubes
This protocol is based on a model of burn-induced muscle wasting.[9][10]
-
Cell Culture: Culture murine C2C12 myoblasts and differentiate them into myotubes.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture medium should be kept low (e.g., <0.1%) to avoid solvent toxicity.
-
Treatment:
-
Pre-treat C2C12 myotubes with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour.
-
After pre-treatment, add the stimulus, such as plasma collected from burn-injured mice (e.g., 5% vol/vol), to the culture medium.
-
Incubate for a specified period (e.g., 24 hours).
-
-
Analysis:
-
Myotube Atrophy: Measure myotube diameter using microscopy and appropriate imaging software.
-
Western Blotting: Prepare cell lysates and perform Western blotting to analyze the levels of total STAT3, phospho-STAT3 (p-STAT3), and markers of the ubiquitin-proteasome pathway (e.g., MuRF1, Atrogin-1/MAFbx).
-
qRT-PCR: Isolate total RNA and perform quantitative reverse transcription PCR to analyze the mRNA levels of relevant genes.
-
Caption: General experimental workflows for using this compound.
Conclusion
This compound is a specific and potent inhibitor of STAT3, representing a valuable pharmacological tool for elucidating the role of STAT3 in a wide range of non-cancerous diseases. The protocols and data presented herein provide a foundation for researchers to design and execute robust experiments to investigate STAT3 signaling in models of inflammation, fibrosis, and muscle wasting. Careful consideration of appropriate dosages, administration routes, and outcome measures will be critical for the successful application of this compound in these research areas.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tvarditherapeutics.com [tvarditherapeutics.com]
- 6. mdpi.com [mdpi.com]
- 7. tvarditherapeutics.com [tvarditherapeutics.com]
- 8. C188‐9 reduces TGF‐β1‐induced fibroblast activation and alleviates ISO‐induced cardiac fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage of C188-9 Powder
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
C188-9, also known as TTI-101, is a potent and specific small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] It functions by binding to the phosphotyrosyl peptide binding site within the STAT3 SH2 domain.[2] This inhibition disrupts STAT3-mediated signaling pathways, which are often dysregulated in various cancers and inflammatory diseases. Given its therapeutic potential, maintaining the stability and integrity of this compound powder during long-term storage is crucial for reliable and reproducible experimental results. These application notes provide detailed protocols and conditions for the optimal long-term storage of this compound powder.
2. Physicochemical Properties
3. Recommended Long-Term Storage Conditions
To ensure the long-term stability and potency of this compound powder, it is imperative to adhere to the following storage conditions. The stability of the powder is influenced by temperature, light, and moisture.
| Parameter | Recommended Conditions | Stability | References |
| Temperature | -20°C is the most consistently recommended temperature for long-term storage.[2][4][5] Some suppliers also suggest 2-8°C or 4°C for shorter durations.[1][6] | ≥ 4 years at -20°C[2] or 3 years at -20°C.[4][5] | [1][2][4][5][6] |
| Light | Store protected from light.[6] Use amber vials or store in a dark container. | N/A | [6] |
| Atmosphere | Store under an inert gas atmosphere (e.g., nitrogen or argon).[1][5] | N/A | [1][5] |
| Container | A tightly sealed, opaque container is recommended to prevent moisture and light exposure. | N/A | |
| Shipping Condition | Typically shipped at ambient temperature or with blue ice.[1][2][5] | N/A | [1][2][5] |
4. Experimental Protocols
4.1. Protocol for Receiving and Initial Handling of this compound Powder
This protocol outlines the steps to be taken upon receiving this compound powder to ensure its proper handling and initial storage.
-
Visual Inspection: Upon receipt, visually inspect the container for any signs of damage or compromised seals.
-
Documentation: Record the date of receipt, lot number, and initial appearance of the powder.
-
Inert Atmosphere Equilibration: If the powder was shipped at a different temperature than the intended storage, allow the sealed container to equilibrate to the storage temperature before opening to prevent condensation.
-
Aliquoting (Optional but Recommended): To avoid repeated opening of the main stock, it is advisable to aliquot the powder into smaller, single-use vials under an inert atmosphere if possible.
-
Initial Storage: Immediately transfer the main stock and any aliquots to the recommended long-term storage condition of -20°C, protected from light.
4.2. Protocol for Long-Term Storage
-
Temperature Maintenance: Store the this compound powder in a calibrated freezer at a constant temperature of -20°C. Avoid frequent temperature fluctuations.
-
Light Protection: Ensure the storage location is dark, or use light-blocking containers.
-
Moisture Control: Keep the container tightly sealed at all times to prevent moisture absorption. The use of desiccants in the secondary storage container is recommended.
-
Inventory Management: Maintain a detailed log of the storage location, date of storage, and any access to the material.
4.3. Protocol for Preparation of Stock Solutions
-
Solvent Selection: this compound is soluble in DMSO.[1][2][4][5]
-
Solution Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Under sterile conditions, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Gently vortex or sonicate the solution to ensure complete dissolution.[5]
-
-
Aliquoting Stock Solution:
-
Dispense the stock solution into smaller, single-use, light-protected aliquots. This minimizes the number of freeze-thaw cycles the main stock solution is subjected to.
-
-
Storage of Stock Solutions:
5. Visualizations
5.1. This compound Handling and Storage Workflow
Caption: Workflow for handling and storage of this compound powder.
5.2. This compound Mechanism of Action: STAT3 Signaling Inhibition
Caption: Inhibition of the STAT3 signaling pathway by this compound.
References
- 1. STAT3 Inhibitor XIII, this compound The Stat3 Inhibitor XIII, this compound controls the biological activity of Stat3. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
Troubleshooting & Optimization
Navigating In Vivo Studies with C188-9: A Technical Support Guide
For researchers and drug development professionals embarking on in vivo studies with the STAT3 inhibitor C188-9, this technical support center provides essential guidance. Below, you will find troubleshooting advice and frequently asked questions in a clear question-and-answer format to streamline your experimental workflow and address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small-molecule inhibitor that specifically targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2][3][4] It binds with high affinity to the Src homology 2 (SH2) domain of STAT3.[1][2] This binding event prevents the phosphorylation of STAT3 at the tyrosine 705 residue, which is a critical step for its activation.[3][4] By inhibiting STAT3 phosphorylation, this compound blocks its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[3][5] This ultimately interferes with cellular processes reliant on STAT3 signaling, such as cell proliferation, survival, and inflammation.[5][6]
Q2: What is a typical starting dose for this compound in mice?
A2: Based on published preclinical studies, a common dose range for this compound in mice is between 12.5 mg/kg and 100 mg/kg.[1][2][7] The optimal dose will depend on the specific animal model, tumor type, and experimental endpoint. For instance, a dose of 12.5 mg/kg has been shown to be effective in a cancer cachexia model, while doses of 50 mg/kg and 100 mg/kg have been used in cancer xenograft models to inhibit tumor growth.[2][7][8]
Q3: How should I administer this compound to mice?
A3: this compound has been successfully administered in mice via both intraperitoneal (i.p.) injection and oral gavage.[1][3][7] The compound is reported to have good oral bioavailability.[1][7] The choice of administration route may depend on the experimental design and the required dosing frequency.
Q4: How frequently should I dose the animals?
A4: Dosing frequency in preclinical studies has typically been once daily[8] or five times a week.[7][9] The exact frequency should be determined based on the pharmacokinetic profile of the compound and the goals of the study.
Troubleshooting Guide
Q5: I am having trouble dissolving this compound for my in vivo study. What vehicle should I use?
A5: this compound is soluble in organic solvents like DMSO. For in vivo administration, a common vehicle formulation involves dissolving the compound first in a small amount of DMSO, and then further diluting it with other vehicles such as PEG300, Tween 80, and saline or ddH2O.[1] A specific formulation example is: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[1] It is crucial to prepare the solution fresh daily and ensure it is clear before administration.
Q6: My animals are showing signs of toxicity. What could be the cause and how can I mitigate it?
A6: While this compound is generally well-tolerated in mice[1][7], toxicity can sometimes occur. Potential causes include:
-
High Dose: The administered dose may be too high for the specific mouse strain or model. Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Vehicle Toxicity: The vehicle itself, particularly at high concentrations of DMSO, can cause local irritation or systemic toxicity. It is recommended to keep the final DMSO concentration in the administered solution low (e.g., below 10%).
-
Off-Target Effects: Although this compound is a specific STAT3 inhibitor, off-target effects at high concentrations cannot be entirely ruled out.
To mitigate toxicity, you can try reducing the dose, optimizing the vehicle formulation to decrease the concentration of potentially toxic components, or changing the administration route.
Q7: I am not observing the expected therapeutic effect in my tumor model. What are the possible reasons?
A7: A lack of efficacy can stem from several factors:
-
Insufficient Dose or Dosing Frequency: The dose of this compound may be too low to achieve a therapeutic concentration in the tumor tissue. Consider increasing the dose or the frequency of administration, guided by tolerability studies.
-
Poor Bioavailability: While this compound has good oral bioavailability, issues with the formulation or administration technique could lead to reduced absorption. Ensure the compound is fully dissolved and administered correctly.
-
Tumor Model Resistance: The specific tumor model may not be sensitive to STAT3 inhibition. It is important to confirm that the STAT3 pathway is activated in your chosen cell line or tumor model before initiating in vivo studies.
-
Suboptimal Treatment Schedule: The timing and duration of treatment may not be optimal for the tumor growth kinetics.
Q8: How can I confirm that this compound is hitting its target in vivo?
A8: To verify the on-target activity of this compound in your in vivo model, you can perform pharmacodynamic (PD) studies. This involves collecting tumor and/or surrogate tissue samples at various time points after treatment and analyzing the levels of phosphorylated STAT3 (p-STAT3). A significant reduction in p-STAT3 levels in the treated group compared to the vehicle control group would confirm target engagement.[10] Additionally, you can analyze the expression of downstream STAT3 target genes.[7][11]
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo studies utilizing this compound.
Table 1: In Vivo Efficacy of this compound in Different Mouse Models
| Model | Mouse Strain | Dosage | Administration Route | Dosing Frequency | Observed Effect |
| Thermal Burn-Induced Muscle Wasting | Not Specified | 50 mg/kg | Intraperitoneal | Daily | Reduced muscle atrophy and improved grip strength[8] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft | Nude Mice | 100 mg/kg | Intraperitoneal | 5 times a week | Inhibited tumor growth[7] |
| Cancer Cachexia (Lewis Lung Carcinoma) | Not Specified | 12.5 mg/kg | Not Specified | Not Specified | Increased muscle fiber size[2] |
| Pancreatic Cancer Orthotopic Xenograft | Nude Mice | 20 mg/kg/day | Intraperitoneal | Daily | Suppressed tumor growth[12] |
| Breast Cancer CDX Model | Not Specified | Not Specified | Not Specified | Not Specified | Reduced tumor growth[13] |
| Non-Small Cell Lung Cancer (NSCLC) Xenograft | Nude Mice | Not Specified | Not Specified | Not Specified | Blocked tumor growth[10] |
Table 2: In Vitro Potency of this compound
| Parameter | Value | Assay/Cell Line |
| Binding Affinity (Kd) | 4.7 nM | STAT3 protein[11] |
| Binding Affinity (Ki) | 136 nM | STAT3 SH2 domain[1][2] |
| IC50 (STAT3 Activation) | 4-7 µM | AML cell lines[9][11] |
| IC50 (STAT3 Activation) | 8-18 µM | Primary AML samples[2][9][11] |
| IC50 (Cell Viability) | 10.19 - 11.83 µM | Hepatoma cell lines (HepG2, Huh7, PLC/PRF/5)[2] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of 100% DMSO to create a stock solution. For example, a stock solution of 94 mg/mL in DMSO has been reported.[1]
-
For the final dosing solution, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O can be used.[1]
-
To prepare this, first add the required volume of the DMSO stock solution to PEG300 and mix until clear.
-
Next, add Tween 80 and mix until clear.
-
Finally, add ddH2O to reach the final volume.
-
The solution should be prepared fresh before each administration.
-
-
Administration:
-
Intraperitoneal (i.p.) Injection: Administer the prepared solution to mice using a sterile syringe and needle. The injection volume should be appropriate for the size of the animal (e.g., 100-200 µL).
-
Oral Gavage: Use a proper gavage needle to administer the solution directly into the stomach of the mouse.
-
Visualizations
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: A typical experimental workflow for in vivo this compound studies.
Caption: A troubleshooting decision tree for this compound in vivo studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Facebook [cancer.gov]
- 4. This compound, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tvarditherapeutics.com [tvarditherapeutics.com]
- 6. Small Molecule Inhibitor this compound Synergistically Enhances the Demethylated Activity of Low-Dose 5-Aza-2′-Deoxycytidine Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]
- 9. glpbio.com [glpbio.com]
- 10. tvarditherapeutics.com [tvarditherapeutics.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
C188-9 Technical Support Center: Investigating Off-Target Effects on STAT1
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the off-target effects of C188-9, a potent STAT3 inhibitor, on STAT1 signaling. This resource offers detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a cell-permeable, small-molecule inhibitor that targets the Signal Transducer and Activator of Transcription 3 (STAT3).[1] It binds with high affinity to the SH2 domain of STAT3, preventing its phosphorylation, dimerization, and subsequent translocation to the nucleus to regulate gene transcription.[2][3]
Q2: Does this compound have off-target effects on STAT1?
Yes, studies have shown that this compound exhibits potent activity against STAT1 in addition to its primary target, STAT3.[4] It is sometimes referred to as a dual inhibitor of STAT3 and STAT1.[5] This is attributed to the high degree of homology between the SH2 domains of STAT1 and STAT3.
Q3: How does the inhibitory activity of this compound on STAT1 compare to its activity on STAT3?
Q4: What are the potential consequences of STAT1 inhibition by this compound in my experiments?
Inhibition of STAT1 can have significant biological consequences as STAT1 is a key mediator of interferon signaling and plays a crucial role in immune responses and cell growth regulation.[7] Off-target inhibition of STAT1 by this compound could lead to unintended effects in your experimental system, potentially confounding the interpretation of results aimed at understanding the specific role of STAT3.
Q5: How can I minimize or account for the off-target effects of this compound on STAT1?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that inhibits STAT3 without significantly affecting STAT1. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type and experimental conditions. Additionally, including appropriate controls, such as a STAT1-specific inhibitor or siRNA, can help to dissect the specific effects of STAT1 inhibition.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound's activity on STAT3 and STAT1.
Table 1: Binding Affinity and Inhibitory Constants
| Target | Parameter | Value | Reference(s) |
| STAT3 | Kd | 4.7 ± 0.4 nM | [6] |
| STAT3 SH2 Domain | Ki | 136 nM | [1][8] |
| STAT1 | Kd / Ki | Not Reported |
Table 2: In Vitro Inhibitory Activity (IC50)
| Target | Assay Condition | Cell Line | IC50 | Reference(s) |
| STAT3 | G-CSF-induced pSTAT3 | Kasumi-1 | 3.7 µM | [4] |
| STAT3 | Constitutive pSTAT3 | UM-SCC-17B | 10.6 ± 0.7 µM | [4] |
| STAT1 | IFN-γ-induced pSTAT1 | Kasumi-1 | 9.5 µM | [4] |
| STAT3 | G-CSF-induced pSTAT3 | AML cell lines | 4-7 µM | [6] |
| STAT3 | G-CSF-induced pSTAT3 | Primary AML samples | 8-18 µM | [1][6] |
Signaling Pathway Diagrams
The following diagrams illustrate the canonical JAK-STAT signaling pathway and the mechanism of this compound inhibition.
Caption: Canonical JAK-STAT signaling pathway and this compound inhibition.
Experimental Protocols
Western Blot Analysis of STAT1/STAT3 Phosphorylation
This protocol is designed to assess the phosphorylation status of STAT1 and STAT3 in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-total-STAT1, anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with desired concentrations of this compound for the appropriate duration. Include vehicle-treated controls. If applicable, stimulate cells with a known activator of STAT1 (e.g., IFN-γ) or STAT3 (e.g., IL-6) for a short period before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Normalize protein amounts and separate proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated STAT levels to the total STAT levels.
Caption: Western Blot experimental workflow.
RNA-Sequencing for Off-Target Gene Expression Analysis
This protocol outlines a general workflow for using RNA-sequencing (RNA-seq) to identify global off-target gene expression changes induced by this compound.
Procedure:
-
Experimental Design: Treat cells with this compound at various concentrations and time points. Include appropriate controls (vehicle-treated). Ensure a sufficient number of biological replicates for statistical power.
-
RNA Extraction: Isolate total RNA from treated and control cells using a high-quality RNA extraction kit. Assess RNA quality and quantity.
-
Library Preparation: Prepare RNA-seq libraries from the isolated RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Quality Control: Assess the quality of the raw sequencing reads.
-
Read Alignment: Align the sequencing reads to a reference genome.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in this compound-treated samples compared to controls.
-
Pathway and Gene Set Enrichment Analysis: Analyze the differentially expressed genes to identify over-represented biological pathways and gene sets, including those known to be regulated by STAT1.
Caption: RNA-Seq experimental workflow.
Troubleshooting
Problem 1: No inhibition of STAT1/STAT3 phosphorylation observed after this compound treatment.
-
Possible Cause: this compound concentration is too low.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line.
-
-
Possible Cause: Inactive this compound compound.
-
Solution: Verify the integrity and activity of your this compound stock.
-
-
Possible Cause: Insufficient treatment time.
-
Solution: Perform a time-course experiment to determine the optimal treatment duration.
-
-
Possible Cause: High protein expression levels of STAT1/STAT3 in your cell line.
-
Solution: Increase the concentration of this compound or consider alternative inhibitory methods like siRNA.
-
Problem 2: High background in Western blots.
-
Possible Cause: Insufficient blocking.
-
Solution: Increase blocking time or try a different blocking agent (e.g., switch from non-fat milk to BSA).
-
-
Possible Cause: Primary or secondary antibody concentration is too high.
-
Solution: Titrate your antibodies to determine the optimal working concentration.
-
-
Possible Cause: Insufficient washing.
-
Solution: Increase the number and duration of washes with TBST.
-
Problem 3: Inconsistent results in RNA-seq data.
-
Possible Cause: Low RNA quality.
-
Solution: Ensure high-quality RNA extraction with a RIN (RNA Integrity Number) > 8.
-
-
Possible Cause: Insufficient sequencing depth.
-
Solution: Increase the number of sequencing reads per sample to ensure adequate coverage for detecting differentially expressed genes.
-
-
Possible Cause: Batch effects.
-
Solution: Randomize your samples during library preparation and sequencing to minimize batch effects. Account for batch effects in your bioinformatic analysis.
-
-
Possible Cause: Insufficient biological replicates.
-
Solution: Use at least three biological replicates per condition to ensure statistical power.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. tvarditherapeutics.com [tvarditherapeutics.com]
- 3. glpbio.com [glpbio.com]
- 4. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
C188-9 Technical Support Center: Troubleshooting Insolubility in Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of the STAT3 inhibitor, C188-9, with a focus on resolving common solubility issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small-molecule, cell-permeable inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] It functions by binding with high affinity to the SH2 domain of STAT3, which is crucial for its activation.[1] This binding prevents the phosphorylation of STAT3 at tyrosine 705, blocks its translocation to the nucleus, and ultimately inhibits STAT3-mediated gene expression.[1][4] STAT3 is a key regulator of cellular processes such as proliferation, apoptosis, and metastasis, and it is often constitutively activated in various cancers.[1]
Q2: I am observing precipitation after diluting my this compound stock solution into the cell culture medium. What is causing this and how can I fix it?
Precipitation of this compound upon dilution into aqueous-based cell culture media is a common issue stemming from its low water solubility. The primary cause is the rapid change in solvent environment from a high-concentration organic stock (usually DMSO) to the aqueous medium.
To resolve this, follow the troubleshooting workflow outlined below. The key is to ensure the final concentration of the organic solvent (DMSO) in your culture medium is as low as possible while maintaining the compound's solubility.
Q3: What is the recommended solvent for preparing a this compound stock solution?
The universally recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[2][5][6][7][8] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can reduce the solubility of the compound.[9][7]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
For most cell-based experiments, the final concentration of DMSO in the culture medium should not exceed 0.1%.[5] However, the tolerance can vary between cell lines. If you need to use a higher concentration, it is essential to run a vehicle control experiment (treating cells with the same concentration of DMSO alone) to assess any potential effects of the solvent on cell viability and function.[5]
Q5: How should I properly store my this compound stock solution?
For long-term storage, this compound stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for periods up to a year.[5] For short-term use (within a week), aliquots can be stored at 4°C.[5] The solid powder form should be stored at -20°C for up to three years.[5]
Solubility Data
The solubility of this compound can vary slightly between suppliers. The following table summarizes solubility data from various sources.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL | - | From Calbiochem®/Sigma-Aldrich.[2] |
| DMSO | 94 mg/mL | 199.35 mM | Use fresh DMSO. |
| DMSO | 62 mg/mL | 131.49 mM | - |
| DMSO | 60 mg/mL | 127.25 mM | Sonication is recommended.[5] |
| DMSO | 10 mg/mL | - | - |
| DMF | 10 mg/mL | - | -[10] |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL | - | -[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the Compound: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add Solvent: Using a sterile syringe or pipette, add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Aid Dissolution: To ensure the compound dissolves completely, cap the vial tightly and vortex thoroughly. If needed, you can use physical methods such as sonication or warming the solution in a 50°C water bath to aid dissolution.[9][11]
-
Verify Clarity: Visually inspect the solution to ensure it is clear and free of any particulate matter before proceeding.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: Diluting this compound into Cell Culture Medium
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.
-
Calculate Dilution: Determine the volume of this compound stock solution needed to achieve the final desired concentration in your experiment. Ensure the final DMSO concentration remains non-toxic to your cells (ideally ≤ 0.1%).
-
Perform Serial Dilutions (if necessary): For very low final concentrations, it is best to perform an intermediate dilution of the stock solution in fresh medium or PBS before the final dilution into the culture plate.
-
Add to Medium: Pipette the calculated volume of this compound stock solution directly into the pre-warmed medium. Immediately mix thoroughly by gently pipetting up and down or swirling the plate/flask to ensure rapid and even dispersion. Avoid adding the concentrated stock directly onto the cells.
-
Use Immediately: It is recommended to use the freshly prepared medium containing this compound immediately for optimal results.[9]
Visual Guides
Troubleshooting Workflow for this compound Insolubility
References
- 1. Facebook [cancer.gov]
- 2. STAT3 Inhibitor XIII, this compound The Stat3 Inhibitor XIII, this compound controls the biological activity of Stat3. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 432001-19-9 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
- 6. This compound reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleck.co.jp [selleck.co.jp]
- 8. This compound, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. glpbio.com [glpbio.com]
C188-9 Cytotoxicity in Primary Cell Cultures: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing C188-9, a potent STAT3 inhibitor, in primary cell culture experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and curated data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1] It functions by specifically targeting and binding to the phosphotyrosyl peptide binding site within the Src homology 2 (SH2) domain of STAT3.[1] This binding event prevents the Janus kinase (JAK)-mediated phosphorylation and subsequent activation of STAT3, thereby impeding its translocation to the nucleus and blocking the transcription of STAT3-regulated genes.[1] These target genes are involved in critical cellular processes such as cell proliferation, survival, and apoptosis.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C for long-term stability. For short-term use, aliquots can be stored at 4°C. Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound.
Q3: What is the optimal concentration of this compound to use in my primary cell culture experiments?
A3: The optimal concentration of this compound is highly dependent on the primary cell type and the desired experimental outcome. Based on published data, the IC50 (half-maximal inhibitory concentration) for inhibiting STAT3 activation in primary acute myeloid leukemia (AML) samples ranges from 8-18 µM.[2][3] For inducing apoptosis in primary AML cells, the EC50 (half-maximal effective concentration) can be more variable, ranging from 6 µM to over 50 µM.[2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell culture.
Q4: How long should I incubate my primary cells with this compound?
A4: The incubation time will vary depending on the assay being performed. For apoptosis studies in primary AML cells, a 24-hour incubation period has been used.[3] For assessing effects on cell viability and proliferation, incubation times can range from 24 to 72 hours or even longer for low, clinically relevant concentrations.[4] It is advisable to perform a time-course experiment to determine the optimal incubation period for your experimental setup.
Q5: Does this compound have any known off-target effects?
A5: In addition to its potent activity against STAT3, this compound has been shown to have activity against STAT1.[5] This can lead to the modulation of genes regulated by STAT1, which may be a consideration in your experimental design and data interpretation.[5]
Q6: Is this compound toxic to non-cancerous primary cells?
A6: this compound has been shown to have effects on non-cancerous primary cells. For instance, it can decrease TGF-β1-induced cardiac fibroblast activation and fibrotic gene expression.[6] It can also reduce VEGF-induced vascular permeability in human umbilical vein endothelial cells (HUVECs).[7][8] While the compound is generally well-tolerated in animal models, it is important to assess its cytotoxic effects on relevant normal primary cells in your experimental system.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observed cytotoxicity | Suboptimal concentration of this compound. | Perform a dose-response experiment with a wider range of concentrations. |
| Short incubation time. | Conduct a time-course experiment to determine the optimal incubation period. | |
| Primary cells are resistant to STAT3 inhibition. | Confirm STAT3 activation in your primary cells. Consider using a positive control cell line known to be sensitive to this compound. | |
| Issues with this compound compound integrity. | Ensure proper storage and handling of the compound. Use a fresh aliquot of the stock solution. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate pipetting techniques for even distribution. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate for experimental samples, or fill them with sterile media/PBS. | |
| Incomplete dissolution of formazan crystals (in MTT/XTT assays). | Ensure complete solubilization by gentle mixing and incubation as per the assay protocol. | |
| Unexpected results or artifacts | DMSO toxicity. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) and include a vehicle control (DMSO-treated cells) in your experiment. |
| Lot-to-lot variability of this compound. | If you suspect lot-to-lot variability, test the new lot against a previously validated lot in a standardized assay. | |
| Off-target effects. | Be aware of the potential for STAT1 inhibition and consider its implications for your experimental system.[5] |
Quantitative Data Summary
The following table summarizes the reported cytotoxic effects of this compound on various primary cell types.
| Cell Type | Assay | Parameter | Value | Incubation Time | Reference |
| Patient-derived Acute Myeloid Leukemia (AML) cells | STAT3 Activation Inhibition | IC50 | 8-18 µM | Not Specified | [2][3] |
| Patient-derived Acute Myeloid Leukemia (AML) cells | Apoptosis Induction | EC50 | 6-50 µM | 24 hours | [2][3] |
| Patient-Specific Primary Breast Cancer Cells (PSPCs) | Cell Viability | - | Sensitive to treatment | Extended period | [4] |
| Primary Cardiac Fibroblasts | Fibroblast Activation | - | Decreased activation | Not Specified | [6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Vascular Permeability | - | Reduced permeability | Not Specified | [7][8] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific primary cell type and experimental conditions.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and stabilize overnight (for adherent cells).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Apoptosis Detection using Annexin V Staining
This protocol provides a general framework for detecting apoptosis induced by this compound.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat your primary cells with the desired concentrations of this compound and controls as described in the cell viability protocol.
-
Cell Harvesting: After the incubation period, collect both adherent and suspension cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C188‐9 reduces TGF‐β1‐induced fibroblast activation and alleviates ISO‐induced cardiac fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppressing STAT3 activity protects the endothelial barrier from VEGF-mediated vascular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppressing STAT3 activity protects the endothelial barrier from VEGF-mediated vascular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
inconsistent results with C188-9 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the STAT3 inhibitor, C188-9. Inconsistent results can arise from various factors, and this guide aims to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small-molecule inhibitor that specifically targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2] It functions by binding with high affinity to the phosphotyrosyl peptide binding site within the STAT3 Src homology 2 (SH2) domain.[1][2] This binding event prevents the Janus kinase (JAK)-mediated tyrosine phosphorylation and subsequent activation of STAT3, thereby inhibiting its translocation to the nucleus and blocking STAT3-mediated gene expression.[1]
Q2: What is the binding affinity of this compound for STAT3?
This compound binds to STAT3 with a high affinity, with a dissociation constant (Kd) of approximately 4.7 nM.[3][4][5]
Q3: Is this compound selective for STAT3?
While this compound is a potent STAT3 inhibitor, some studies suggest it may also affect STAT1 signaling, which could contribute to its biological effects.[4][6] Researchers should consider potential off-target effects on STAT1 when interpreting their results.
Q4: How should I dissolve and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[7] For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[7] It is crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[3] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] Reconstituted stock solutions are generally stable for up to 6 months at -20°C.
Troubleshooting Guide
Issue 1: Inconsistent Inhibition of STAT3 Phosphorylation
Possible Cause 1: Suboptimal Inhibitor Concentration. The effective concentration of this compound can vary significantly between cell lines.
Solution:
-
Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., 0.1 to 30 µM) to determine the optimal IC50 for your specific cell line and experimental conditions.[3]
-
Consult literature: Refer to published studies using similar cell lines for a starting concentration range.
Possible Cause 2: Incorrect Treatment Duration. The time required for this compound to inhibit STAT3 phosphorylation can differ based on the cell type and experimental setup.
Solution:
-
Conduct a time-course experiment: Treat your cells with a fixed concentration of this compound and harvest them at different time points (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration.
Possible Cause 3: Issues with this compound Stock Solution. Degradation or precipitation of the inhibitor can lead to reduced activity.
Solution:
-
Prepare fresh stock solutions: Use fresh, high-quality DMSO to prepare your stock solution.
-
Proper storage: Aliquot and store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.[7]
-
Check for precipitation: Before use, visually inspect the stock solution for any precipitates. If present, gently warm the solution to redissolve the compound.
Issue 2: High Variability in Apoptosis or Cell Viability Assays
Possible Cause 1: Cell Line-Specific Sensitivity. The EC50 for apoptosis induction by this compound is known to be highly variable, ranging from 6 µM to over 50 µM in different acute myeloid leukemia (AML) cell lines and primary samples.[2][4][5]
Solution:
-
Characterize your cell line: Determine the EC50 for your specific cell line through a comprehensive dose-response experiment.
-
Use positive and negative controls: Include appropriate controls to ensure the validity of your assay.
Possible Cause 2: Confounding Off-Target Effects. At higher concentrations, this compound might exert off-target effects that can influence cell viability independent of STAT3 inhibition. The compound has been noted to affect STAT1 signaling.[4][6]
Solution:
-
Use the lowest effective concentration: Once the IC50 for STAT3 inhibition is determined, use a concentration at or slightly above this value for your functional assays.
-
Validate with secondary assays: Confirm your findings using alternative methods or by examining downstream targets of STAT3.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 4.7 nM | STAT3 protein | [3][4][5] |
| Binding Affinity (Ki) | 136 nM | STAT3 SH2 domain | [2][3] |
| IC50 (STAT3 Activation) | 4-7 µM | AML cell lines | [4][5] |
| 8-18 µM | Primary AML samples | [2][4][5] | |
| 10.6 ± 0.7 µM | UM-SCC-17B (HNSCC) | [6] | |
| 10.5 - 22.8 µM | Various HNSCC cell lines | [6] | |
| EC50 (Apoptosis) | 6 µM to >50 µM | AML cell lines and primary samples | [2][4][5] |
| IC50 (Anchorage-Dependent Growth) | 3.2 µM | UM-SCC-17B (HNSCC) | [6] |
| IC50 (Anchorage-Independent Growth) | 0.7 - 14.8 µM | Various HNSCC cell lines | [6] |
Experimental Protocols
Western Blot for Phospho-STAT3 (p-STAT3) Inhibition
-
Cell Seeding: Plate cells at a density of 2 to 5 x 10^5 cells/mL in appropriate growth medium and allow them to adhere overnight.[4]
-
This compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) for a predetermined duration (e.g., 24 hours).[3] Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Densitometrically quantify the p-STAT3 and total STAT3 bands. Normalize the p-STAT3 signal to the total STAT3 signal to determine the extent of inhibition.
Apoptosis Assay using Annexin V Staining
-
Cell Treatment: Plate and treat cells with various concentrations of this compound as described above. For AML cell lines, a 24-hour treatment is common, while primary AML samples may require 48 hours.[4][5]
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
FACS Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V positive) can be quantified.
-
Data Analysis: Subtract the percentage of spontaneous apoptosis in the untreated control sample from the drug-treated samples to determine the percentage of apoptosis induced by this compound.[4]
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
how to improve C188-9 efficacy in vitro
Technical Support Center: C188-9
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using the STAT3 inhibitor, this compound, in in vitro experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
1. Issue: Low or No Inhibition of STAT3 Phosphorylation (p-STAT3)
| Possible Cause | Suggested Solution |
| Suboptimal Drug Concentration | The half-maximal inhibitory concentration (IC50) for p-STAT3 inhibition can vary. For instance, IC50 values range from 4-7 µM in AML cell lines to ~10.6 µM in UM-SCC-17B HNSCC cells.[1][2] Perform a dose-response experiment with concentrations ranging from 1 µM to 30 µM to determine the optimal concentration for your specific cell line.[2][3] |
| Insufficient Treatment Duration | Inhibition of p-STAT3 is time-dependent. Most protocols use a 24-hour incubation period.[1][3] Consider a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal treatment duration. |
| Poor Compound Solubility/Stability | This compound solubility can be affected by moisture in DMSO.[3] Always use fresh, anhydrous DMSO to prepare stock solutions.[3] Stock solutions are stable for up to 6 months when aliquoted and stored at -20°C.[4] For working solutions, ensure complete dissolution before adding to the cell culture medium. |
| Cell Line Insensitivity | The cell line may not rely on the STAT3 pathway for survival or proliferation. Before starting, confirm that your cell line expresses constitutively active (phosphorylated) STAT3 or can be stimulated to activate STAT3 (e.g., with cytokines like IL-6 or G-CSF).[5][6] |
| Degraded Compound | Improper storage can lead to compound degradation. This compound powder should be stored at -20°C for long-term stability (≥ 4 years).[6][7] |
2. Issue: High Cell Viability Despite this compound Treatment
| Possible Cause | Suggested Solution |
| Concentration Too Low for Apoptosis | The concentration required to inhibit p-STAT3 may not be sufficient to induce cell death. The EC50 for apoptosis induction can range from 6 µM to over 50 µM in AML cells.[1][6] Test higher concentrations (e.g., up to 50 µM) if your goal is to induce apoptosis. |
| Short Treatment Duration | Cytotoxic effects often require longer exposure than signal pathway inhibition. Extend the treatment duration to 48 or 72 hours for cell viability or apoptosis assays.[8] |
| Cellular Resistance Mechanisms | Cells may have redundant or alternative survival pathways. Consider combining this compound with other therapeutic agents. Synergistic effects have been observed with drugs like Paclitaxel and 5-Aza-2'-deoxycytidine.[8][9] |
| High Cell Seeding Density | A high density of cells can diminish the effective concentration of the inhibitor per cell. Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
3. Issue: Inconsistent Results Between Experiments
| Possible Cause | Suggested Solution |
| Variability in Stock Solution | Repeated freeze-thaw cycles of the stock solution can degrade the compound.[7] Aliquot the stock solution after preparation and store at -20°C or -80°C to be used for individual experiments.[4][7] |
| Inconsistent Cell Culture Conditions | Variations in cell passage number, confluency, or serum concentration in the media can alter cellular response to treatment. Maintain consistent cell culture practices and use cells within a defined passage number range. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your cell culture medium is consistent across all conditions and typically does not exceed 0.1% (v/v).[5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[10] It selectively binds to the SH2 domain of STAT3, which is crucial for its function.[6][10] This binding prevents the phosphorylation, dimerization, and nuclear translocation of STAT3, thereby inhibiting its activity as a transcription factor for genes involved in cell proliferation, survival, and metastasis.[10]
Q2: How should I prepare and store this compound? A2: this compound is a crystalline solid that should be stored at -20°C.[6] For in vitro experiments, prepare a concentrated stock solution (e.g., 10-100 mg/mL) in fresh, anhydrous DMSO.[3][4] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for up to 6 months.[4][7] When preparing working solutions, dilute the stock in the appropriate cell culture medium.
Q3: What is a typical working concentration for this compound in cell culture? A3: The effective concentration of this compound is cell-type dependent.
-
For inhibiting STAT3 phosphorylation: IC50 values are often in the 4-18 µM range.[1][6]
-
For reducing cell viability: IC50 values are commonly observed between 10 µM and 15 µM for various cancer cell lines.[2][6]
-
For inducing apoptosis: EC50 values can range widely, from 6 µM to over 50 µM.[6] A good starting point for a dose-response study is to use a range of concentrations from 0.1 µM to 30 µM.[3]
Q4: Which cell lines are sensitive to this compound? A4: this compound has shown efficacy in a variety of cell lines where STAT3 is constitutively active or plays a key role. This includes models for head and neck squamous cell carcinoma (UM-SCC-17B), acute myeloid leukemia, breast cancer (MBA-MD-231), pancreatic cancer (BxPC-3, PANC-1), and hepatocellular carcinoma (HepG2, Huh7).[2][6][8][9]
Q5: What are the downstream effects of STAT3 inhibition by this compound? A5: Inhibition of STAT3 by this compound leads to the downregulation of STAT3 target genes. This can result in reduced cell proliferation (decreased c-Myc), induction of apoptosis (increased Bax/Bcl-2 ratio), and inhibition of cell migration and invasion.[8][9]
Q6: Does this compound have off-target effects? A6: this compound is a specific inhibitor of STAT3 but also shows potent activity against STAT1, which may contribute to its overall effect on gene expression and cellular response.[2] It does not inhibit upstream kinases like JAK or Src.[3]
Quantitative Data Summary
Table 1: IC50/EC50 Values of this compound in Various Cell Lines
| Cell Line Type | Cell Line(s) | Assay | IC50 / EC50 (µM) | Reference |
| Acute Myeloid Leukemia (AML) | Primary Samples | G-CSF-induced STAT3 Activation | 8 - 18 | [6] |
| Acute Myeloid Leukemia (AML) | Cell Lines | STAT3 Activation | 4 - 7 | [1] |
| Acute Myeloid Leukemia (AML) | Primary Samples | Apoptosis Induction | 6 - >50 | [1][6] |
| Head & Neck Squamous Cell Carcinoma (HNSCC) | UM-SCC-17B | pSTAT3 Inhibition | 10.6 | [2] |
| Head & Neck Squamous Cell Carcinoma (HNSCC) | UM-SCC-17B | Anchorage-dependent Growth | 3.2 | [2] |
| Head & Neck Squamous Cell Carcinoma (HNSCC) | SCC-35 | pSTAT3 Inhibition | 22.8 | [2] |
| Head & Neck Squamous Cell Carcinoma (HNSCC) | SCC-61 | pSTAT3 Inhibition | 21.5 | [2] |
| Hepatoma | HepG2, Huh7, PLC/PRF/5 | Cell Viability | 10.19, 11.27, 11.83 | [6] |
| Breast Cancer | MDA-MB-231 | Cell Viability | ~10 | [9] |
| Murine Myoblasts | C2C12 | N/A (Effective Dose Used) | 10 | [5] |
| Pancreatic Cancer | BxPC-3, PANC-1 | N/A (Effective Dose Used) | 10 | [8] |
Experimental Protocols
1. General Protocol for Cell Treatment with this compound
-
Cell Seeding: Plate cells in the appropriate culture vessel (e.g., 6-well plate for protein analysis, 96-well plate for viability assays) and allow them to adhere and reach 50-70% confluency.
-
Prepare this compound Working Solutions: From a 10 mM stock in DMSO, prepare serial dilutions in complete culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the this compound dilutions or vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours for p-STAT3 analysis, 48-72 hours for viability assays) at 37°C in a 5% CO₂ incubator.
-
Downstream Analysis: Proceed with the relevant assay, such as cell lysis for Western blotting or adding MTT reagent for a viability assay.
2. Key Experiment: Western Blot for p-STAT3/STAT3
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. A loading control (e.g., β-actin or GAPDH) should also be probed.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the ratio of p-STAT3 to total STAT3.[11]
Visualizations
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: Workflow for assessing this compound efficacy in vitro.
Caption: Logic diagram for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. STAT3 Inhibitor XIII, this compound The Stat3 Inhibitor XIII, this compound controls the biological activity of Stat3. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Frontiers | this compound, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
- 8. Small Molecule Inhibitor this compound Synergistically Enhances the Demethylated Activity of Low-Dose 5-Aza-2′-Deoxycytidine Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. This compound, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C188-9 and Cancer Cell Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for C188-9 resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as TTI-101, is an orally bioavailable, small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2] It functions by specifically targeting and binding to the phosphotyrosyl peptide binding site within the Src homology 2 (SH2) domain of STAT3.[1] This binding event prevents the Janus kinase (JAK)-mediated phosphorylation and subsequent activation of STAT3, thereby impeding its nuclear translocation and its ability to regulate the transcription of genes involved in cell proliferation, survival, and metastasis.[1]
Q2: My cancer cell line shows high baseline levels of pSTAT3 but is not responding to this compound treatment. What are the potential reasons?
A2: While high pSTAT3 is a good indicator for potential sensitivity to a STAT3 inhibitor, several factors could contribute to a lack of response:
-
Intrinsic Resistance: The cancer cells may have pre-existing resistance mechanisms. This could involve mutations in the STAT3 SH2 domain that prevent this compound binding, or the activation of compensatory signaling pathways that bypass the need for STAT3.
-
Activation of Alternative Pathways: Cancer cells can develop resistance by activating parallel signaling pathways to maintain proliferation and survival, such as the PI3K/AKT/mTOR or MAPK pathways.[3]
-
Drug Efflux: The cancer cells may express high levels of drug efflux pumps (e.g., P-glycoprotein) that actively remove this compound from the cell, preventing it from reaching its target.
-
Experimental Conditions: Suboptimal experimental conditions, such as incorrect drug concentration, improper storage of this compound, or issues with cell culture, could lead to apparent resistance.
Q3: Are there any known biomarkers to predict sensitivity or resistance to this compound?
A3: Currently, the primary biomarker for potential sensitivity to this compound is the presence of constitutively activated STAT3 (high levels of phosphorylated STAT3 at tyrosine 705).[4] However, research is ongoing to identify more definitive predictive biomarkers. One study on breast cancer suggested that patient-specific primary cells from some donors were sensitive to this compound while others were not, indicating a personalized response.[5] In some this compound sensitive samples, an up-regulatory trend of PI3K, an upstream kinase of STAT3, was observed, but its predictive value needs further investigation.[5]
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, preclinical studies have shown that this compound can act synergistically with other therapies. For example, it has been shown to enhance the chemosensitivity of head and neck squamous cell carcinoma (HNSCC) cells.[6] In pancreatic cancer, this compound was found to enhance the anti-tumor effects of the demethylating agent 5-aza-2'-deoxycytidine.[7] The rationale behind combination therapy is that inhibiting the STAT3 pathway can overcome resistance mechanisms to other drugs.[8][9]
Troubleshooting Guides
Issue 1: Decreased or no effect of this compound on cell viability over time.
| Potential Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Verify STAT3 Inhibition: Perform a Western blot to confirm that this compound is still inhibiting STAT3 phosphorylation (pSTAT3 Tyr705). If pSTAT3 levels are no longer suppressed, it may indicate a resistance mechanism upstream of or at the level of STAT3 itself.2. Sequence STAT3: Isolate genomic DNA from resistant cells and sequence the STAT3 gene to check for mutations in the SH2 domain that could affect this compound binding.3. Assess Compensatory Pathways: Use phospho-kinase arrays or Western blotting to investigate the activation of alternative survival pathways such as PI3K/AKT or MAPK/ERK. |
| Drug Inactivation or Degradation | 1. Fresh Drug Preparation: Prepare fresh stock solutions of this compound. Ensure proper storage conditions as recommended by the manufacturer.2. LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to check the integrity and concentration of your this compound stock solution. |
| Increased Drug Efflux | 1. Efflux Pump Inhibitors: Treat cells with known inhibitors of ABC transporters (e.g., verapamil for P-glycoprotein) in combination with this compound to see if sensitivity is restored.2. Expression Analysis: Use qRT-PCR or Western blotting to measure the expression levels of common drug efflux pumps like ABCB1 (MDR1) and ABCG2. |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Line Heterogeneity | 1. Single-Cell Cloning: Perform single-cell cloning to establish a homogenous cell population for your experiments.2. Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, which can affect cellular responses to drugs. |
| Experimental Variability | 1. Standardize Protocols: Ensure all experimental parameters, including cell seeding density, drug treatment duration, and assay conditions, are consistent across all experiments.2. Positive and Negative Controls: Always include appropriate positive (e.g., a cell line known to be sensitive to this compound) and negative (vehicle control) controls in every experiment. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (KD) | 4.7 ± 0.4 nM | Purified STAT3 protein | [2] |
| IC50 (pSTAT3 Inhibition) | 10.6 ± 0.7 µM | UM-SCC-17B (HNSCC) | [10] |
| IC50 (Anchorage-Dependent Growth) | 3.2 µM | UM-SCC-17B (HNSCC) | [10] |
Table 2: this compound In Vivo Efficacy
| Model | Treatment | Outcome | Reference |
| HNSCC Xenografts (UM-SCC-17B) | This compound (100 mg/Kg, i.p., 5x/week) | Prevented tumor xenograft growth | [10] |
| Breast Cancer CDX Models | This compound | Reduced tumor growth | [5] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 (pSTAT3) Inhibition
-
Cell Treatment: Plate cancer cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against pSTAT3 (Tyr705) overnight at 4°C. Subsequently, incubate with a primary antibody against total STAT3 as a loading control.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the pSTAT3 signal to the total STAT3 signal.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. TARGETING STAT3 ABROGATES EGFR INHIBITOR RESISTANCE IN CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitor this compound Synergistically Enhances the Demethylated Activity of Low-Dose 5-Aza-2′-Deoxycytidine Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
C188-9 degradation in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the STAT3 inhibitor, C188-9, with a focus on its stability and potential degradation in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: this compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents like DMSO.[1][2] It is recommended to prepare a concentrated stock solution in 100% DMSO. For storage, vendor recommendations vary slightly, but a general consensus is to store the DMSO stock solution in aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[3][4][5] One supplier suggests that the solid compound is stable for at least four years when stored at -20°C.[2][6] To avoid repeated freeze-thaw cycles, it is best to prepare single-use aliquots.[7]
Q2: I observed precipitation when diluting my this compound DMSO stock solution in aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds.[8] To address this, you can try vortexing or sonicating the solution for a few minutes.[8] Gently warming the solution to 37°C can also aid in re-dissolving the precipitate.[8] It is crucial to ensure the compound is fully dissolved before adding it to your cell cultures. For in vivo studies, a formulation of PEG300, Tween80, and water has been used to improve solubility.[1]
Q3: What is the recommended working concentration of this compound in cell culture?
A3: The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. In vitro studies have used a wide range of concentrations, from 0.1 µM to 100 µM.[1][9] For example, in head and neck squamous cell carcinoma (HNSCC) cell lines, concentrations between 3 µM and 30 µM have been shown to inhibit STAT3 phosphorylation.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Q4: Is this compound stable in cell culture medium at 37°C for long-term experiments?
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of inhibitory effect over time in a long-term experiment. | Degradation of this compound: The compound may be unstable in the cell culture medium at 37°C over extended periods. | 1. Replenish the compound: Change the cell culture medium and add freshly diluted this compound every 24-48 hours. 2. Assess compound stability: If feasible, use analytical methods like HPLC-MS to determine the concentration of this compound in the culture medium over time.[4] 3. Lower the culture temperature: If compatible with your experimental model, a slightly lower temperature may slow down degradation. |
| High variability in results between experiments. | Inconsistent compound concentration: This could be due to precipitation during dilution or degradation of the stock solution. | 1. Ensure complete solubilization: Visually inspect the diluted solution for any precipitate before use. Use sonication or gentle warming if necessary. 2. Use fresh dilutions: Prepare fresh dilutions of this compound from a frozen stock aliquot for each experiment. 3. Proper stock solution storage: Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Observed cellular toxicity at expected effective concentrations. | Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. | 1. Limit final DMSO concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1-0.5%. 2. Include a vehicle control: Always include a control group treated with the same concentration of DMSO as the highest this compound concentration to assess the effect of the solvent alone. |
| No observed effect of this compound on the target protein (pSTAT3). | Poor cell permeability or active efflux: The compound may not be entering the cells efficiently or may be actively pumped out. | 1. Increase incubation time: A longer exposure to the compound may be necessary to see an effect. 2. Use a higher concentration: Perform a dose-response experiment to see if a higher concentration is effective. 3. Consider efflux pump inhibitors: If active efflux is suspected, co-treatment with a known efflux pump inhibitor could be explored, though this can introduce confounding variables. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Value | Conditions | Reference |
| Binding Affinity (Kd) | 4.7 ± 0.4 nM | Cell-free assay | [1] |
| Inhibitory Constant (Ki) | 136 nM | STAT3 SH2 domain binding | [1] |
| IC50 (pSTAT3 inhibition) | 4-7 µM | AML cell lines | [3] |
| IC50 (pSTAT3 inhibition) | 8-18 µM | Primary AML samples | [3] |
| IC50 (Anchorage-dependent growth) | 3.2 µM | UM-SCC-17B HNSCC cells | [10] |
| Solubility in DMSO | ≥ 62 mg/mL (131.49 mM) | [9] | |
| Solubility in DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [2] |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in your specific experimental conditions.
-
Prepare this compound solution: Dilute your this compound DMSO stock solution to the final working concentration in your cell culture medium (e.g., DMEM with 10% FBS).
-
Incubation: Place the this compound containing medium in a sterile, sealed container and incubate at 37°C in a 5% CO2 incubator.
-
Time points: Collect aliquots of the medium at various time points (e.g., 0, 8, 24, 48, and 72 hours).
-
Sample preparation: For each time point, precipitate proteins from the medium sample (e.g., with acetonitrile) and centrifuge to pellet the precipitate.
-
Analysis: Analyze the supernatant using a quantitative analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to determine the concentration of intact this compound.
-
Data analysis: Plot the concentration of this compound as a function of time to determine its degradation rate and half-life in the cell culture medium.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the STAT3 signaling pathway.
Troubleshooting Workflow for Loss of this compound Activity
Caption: Troubleshooting workflow for this compound activity loss.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Figure 6: [Assessment of compound stability in...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
unexpected phenotypes with C188-9 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the STAT3 inhibitor, C188-9.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small-molecule inhibitor that specifically targets the Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] It functions by binding with high affinity to the phosphotyrosyl peptide binding site within the Src homology 2 (SH2) domain of STAT3.[1][2] This binding event prevents the Janus kinase (JAK)-mediated tyrosine phosphorylation and subsequent activation of STAT3, thereby inhibiting its translocation to the nucleus and blocking STAT3-mediated gene expression.[2]
Q2: What is the binding affinity of this compound for STAT3?
A2: this compound binds to STAT3 with a high affinity, exhibiting a dissociation constant (Kd) of 4.7 nM and an inhibition constant (Ki) of 136 nM for the phosphotyrosyl peptide binding site within the STAT3 SH2 domain.[1]
Q3: Is this compound selective for STAT3?
A3: While this compound is a potent inhibitor of STAT3, it has also been shown to exhibit activity against STAT1.[4] This can lead to the modulation of STAT1-regulated genes, an important consideration when analyzing experimental outcomes.[4] Selectivity studies have shown that at a concentration of 10 µM, this compound can also lead to a concomitant inhibition of G-CSF-stimulated phosphorylation of TIE2, MATK, JAK1, and HGFR to varying degrees.[5]
Q4: What are the recommended in vitro and in vivo starting concentrations for this compound?
A4: The optimal concentration of this compound will vary depending on the cell line, animal model, and experimental conditions. However, based on published studies, the following ranges can be used as a starting point:
-
In Vitro: IC50 values for inhibiting STAT3 activation in acute myeloid leukemia (AML) cell lines are in the range of 4-7 μM, while for primary AML samples, the IC50s are between 8-18 μM.[6][7] For cell viability assays in various cancer cell lines, IC50 values typically range from 3.2 μM to 11.83 μM.[4][8]
-
In Vivo: Dosing in mice has been reported at 50 mg/kg and 100 mg/kg administered via intraperitoneal (i.p.) injection.[4][9][10]
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in DMSO to prepare a concentrated stock solution.[1][11] For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][11] For short-term use (within one week), aliquots can be stored at 4°C.[11]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpected changes in the expression of non-STAT3 target genes. | This compound has been shown to inhibit STAT1 in addition to STAT3.[4] | - Perform Western blot analysis to check the phosphorylation status of both STAT3 (pSTAT3 Tyr705) and STAT1 (pSTAT1 Tyr701).- Analyze the expression of known STAT1 target genes to assess the extent of off-target effects in your experimental system.- Consider using a lower concentration of this compound to potentially increase selectivity for STAT3. |
| Downregulation of genes previously reported to be negatively regulated by STAT3. | This has been observed in studies with this compound and may be due to the compound's effect on STAT1, as many of these genes are positively regulated by STAT1.[4][12] | - Cross-reference your gene expression data with known STAT1-regulated genes.- Validate the unexpected gene expression changes using an independent method, such as qRT-PCR.- Investigate the interplay between STAT1 and STAT3 signaling in your specific cellular context. |
| High variability in apoptosis induction between different cell lines. | The EC50 values for apoptosis induction by this compound can vary significantly, ranging from 6 μM to over 50 μM in different AML cell lines and primary samples.[6][7][8] | - Perform a dose-response experiment to determine the optimal concentration of this compound for inducing apoptosis in your specific cell line.- Ensure consistent cell health and density across experiments.- Use multiple methods to assess apoptosis (e.g., Annexin V staining, caspase activity assays). |
| Inconsistent results in in vivo studies. | Factors such as poor bioavailability, rapid metabolism, or suboptimal dosing regimen can lead to variability. | - this compound has been reported to have good oral bioavailability and to concentrate in tumors.[1][4] However, ensure proper formulation and administration.- Perform pharmacokinetic studies to determine the plasma and tumor concentrations of this compound in your animal model.- Optimize the dosing schedule (e.g., frequency and duration of treatment) based on pilot studies. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: In Vitro Inhibitory Concentrations of this compound
| Cell Line/Sample Type | Assay | IC50 / EC50 | Reference |
| AML Cell Lines | STAT3 Activation | 4-7 µM | [6][7] |
| Primary AML Samples | STAT3 Activation | 8-18 µM | [6][7][8] |
| UM-SCC-17B (HNSCC) | pSTAT3 Reduction | 10.6 ± 0.7 µM | [4] |
| UM-SCC-17B (HNSCC) | Anchorage-dependent growth | 3.2 µM | [4] |
| HepG2 (Hepatoma) | Cell Viability | 10.19 µM | [8] |
| Huh7 (Hepatoma) | Cell Viability | 11.27 µM | [8] |
| PLC/PRF/5 (Hepatoma) | Cell Viability | 11.83 µM | [8] |
| AML Cell Lines | Apoptosis Induction | 6 to >50 µM | [6][7][8] |
Table 2: In Vivo Dosing of this compound in Mice
| Animal Model | Dose | Administration Route | Effect | Reference |
| Thermal Burn Injury | 50 mg/kg | Intraperitoneal (i.p.) | Reduced STAT3 activation and muscle wasting | [9] |
| HNSCC Xenografts | 100 mg/kg | Intraperitoneal (i.p.) | Inhibited tumor growth | [4] |
| Pancreatic Cancer Orthotopic | 100 mg/kg | Intraperitoneal (i.p.) | Enhanced anti-tumor effect of DAC | [10] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 (pSTAT3)
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound for the specified duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSTAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: Workflow for assessing this compound effects.
Caption: Logic for troubleshooting off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 Inhibitor XIII, this compound The Stat3 Inhibitor XIII, this compound controls the biological activity of Stat3. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Inhibitor this compound Synergistically Enhances the Demethylated Activity of Low-Dose 5-Aza-2′-Deoxycytidine Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of STAT3 Inhibitors: C188-9 vs. Stattic and Other Key Players
For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) is a critical frontier in cancer and inflammatory disease therapy. This guide provides a comprehensive comparison of the promising STAT3 inhibitor C188-9 against the widely used Stattic and other notable inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that, when aberrantly activated, plays a pivotal role in tumor progression, metastasis, and inflammation. Consequently, the development of small molecule inhibitors targeting STAT3 has become a major focus of therapeutic research. This guide delves into a comparative analysis of this compound, a potent STAT3 inhibitor, with the well-established inhibitor Stattic, and other significant players in the field, including BP-1-102, S3I-201, and Napabucasin.
Mechanism of Action: A Shared Target
This compound and Stattic, along with many other STAT3 inhibitors, share a common mechanism of action. They primarily target the Src Homology 2 (SH2) domain of the STAT3 protein.[1] The SH2 domain is essential for the dimerization of STAT3 monomers upon their phosphorylation, a critical step for nuclear translocation and subsequent DNA binding to regulate gene expression. By binding to the SH2 domain, these inhibitors prevent the dimerization and activation of STAT3. This compound, a binaphthol-sulfonamide-based inhibitor, specifically targets the phosphotyrosyl peptide binding site within the SH2 domain.
Quantitative Comparison of STAT3 Inhibitors
The following tables summarize the key quantitative data for this compound, Stattic, and other selected STAT3 inhibitors, providing a snapshot of their relative potencies and effects.
Disclaimer: The data presented below is compiled from various studies. Direct comparison of absolute values (e.g., IC50) should be approached with caution, as experimental conditions can vary significantly between different research publications.
Table 1: Binding Affinity and STAT3 Phosphorylation Inhibition
| Inhibitor | Target | Binding Affinity | STAT3 Phosphorylation Inhibition (IC50) | Cell Line(s) |
| This compound | STAT3 SH2 Domain | Kd: 4.7 nM, Ki: 136 nM | 4-7 µM (AML cell lines); 8-18 µM (primary AML samples); 10.6 µM (UM-SCC-17B) | Acute Myeloid Leukemia (AML) cells, UM-SCC-17B |
| Stattic | STAT3 SH2 Domain | IC50: 5.1 µM | Varies (e.g., significant reduction at 10 µM) | Various cancer cell lines |
| BP-1-102 | STAT3 SH2 Domain | Kd: 504 nM | 4-6.8 µM | Breast and lung cancer cells |
| S3I-201 | STAT3 SH2 Domain | IC50: 86 µM (DNA-binding activity) | ~100 µM (for growth inhibition) | Breast carcinoma cell lines |
| Napabucasin | STAT3 | - | Downregulates STAT3 expression | Glioblastoma cells (U87MG, LN229) |
Table 2: Cell Viability Inhibition
| Inhibitor | Cell Viability (IC50) | Cell Line(s) |
| This compound | 3.2 µM (anchorage-dependent growth); 6->50 µM (apoptosis induction) | UM-SCC-17B, AML cell lines |
| Stattic | 2.5 - 5.1 µM (HCC cell lines); 5.53 - 8.79 µM (ESCC cell lines) | Hepatocellular Carcinoma (HCC) and Esophageal Squamous Cell Carcinoma (ESCC) cell lines |
| BP-1-102 | 8.5 - 10.5 µM | Glioma cells (U251, A172) |
| S3I-201 | ~100 µM | Breast carcinoma cell lines |
| Napabucasin | 5.6 - 6.4 µM | Glioblastoma cells (U87MG, LN229) |
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for key assays are provided below.
Western Blot for STAT3 Phosphorylation
This protocol is a standard method for assessing the phosphorylation status of STAT3 in response to inhibitor treatment.
1. Cell Lysis:
-
Treat cells with the STAT3 inhibitor (e.g., this compound or Stattic) at various concentrations for the desired time.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the STAT3 inhibitor for the desired duration (e.g., 24, 48, or 72 hours).
2. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
3. Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: The STAT3 signaling pathway and the point of intervention for inhibitors like this compound and Stattic.
Caption: A generalized experimental workflow for the comparative analysis of STAT3 inhibitors.
Concluding Remarks
The landscape of STAT3 inhibitors is rapidly evolving, with several promising candidates demonstrating significant anti-tumor activity. This compound emerges as a highly potent inhibitor with strong binding affinity to STAT3. While Stattic remains a valuable and widely used tool for STAT3 research, the data suggests that this compound may offer a more potent alternative. However, it is crucial to note that off-target effects and the specific cellular context can significantly influence the efficacy of any inhibitor. For instance, some studies suggest that Stattic may have STAT3-independent effects.
The development of more specific and potent STAT3 inhibitors like this compound, and the progression of others such as Napabucasin and the OPB series into clinical trials, underscores the therapeutic potential of targeting the STAT3 signaling pathway. This guide provides a foundational comparison to aid researchers in selecting the most appropriate tool for their specific research needs and to inform the ongoing development of next-generation STAT3-targeted therapies.
References
Validating C188-9 Specificity for STAT3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated therapeutic target for a multitude of diseases, including numerous cancers. Its central role in promoting cell proliferation, survival, and immune evasion has driven the development of numerous small-molecule inhibitors. Among these, C188-9 (also known as TTI-101) has emerged as a potent inhibitor. This guide provides an objective comparison of this compound's specificity against other common STAT3 inhibitors, supported by experimental data and detailed methodologies to aid in the critical evaluation and application of this compound in research and development.
This compound: Mechanism of Action
This compound is a binaphthol-sulfonamide-based small molecule that directly targets STAT3.[1] It functions by binding with high affinity to the phosphotyrosyl peptide-binding site within the STAT3 Src homology 2 (SH2) domain.[1][2] This domain is crucial for the dimerization of activated STAT3 monomers. By occupying this site, this compound prevents the phosphorylation-dependent homodimerization of STAT3, which in turn impedes its translocation to the nucleus and subsequent regulation of target gene expression.[1] Notably, this compound has been reported to not inhibit upstream kinases such as JAK or Src.[2]
Figure 1: Simplified STAT3 signaling pathway and the inhibitory mechanism of this compound.
Comparative Specificity and Potency
The specificity of a STAT3 inhibitor is paramount to ensure that observed biological effects are truly due to the modulation of STAT3 and not off-target activities. This compound demonstrates high-affinity binding to STAT3 but also exhibits activity against the highly homologous STAT1 protein, classifying it as a dual STAT1/STAT3 inhibitor.[3] This is a critical consideration when designing experiments and interpreting data. The following tables compare this compound with other widely used STAT3 inhibitors.
Table 1: Binding Affinity and Inhibitory Concentration
| Compound | Target(s) | Binding Affinity (Kd or Ki) | IC50 (Cell-free STAT3 DNA binding) | IC50 (Cell-based pSTAT3 Inhibition) |
|---|---|---|---|---|
| This compound | STAT3, STAT1 | Kd: 4.7 nM[2][4] Ki: 136 nM[5] | Not widely reported | 3.7 µM (G-CSF induced)[6] 8-18 µM (AML cells)[5] |
| BP-1-102 | STAT3, STAT5 | Kd: 504 nM[7][8] | 6.8 µM[8] | 4 - 6.8 µM[7] |
| Stattic | STAT3 | Not widely reported | ~20 µM | 5.1 µM[9][10] |
| S3I-201 | STAT3 | Not widely reported | 86 µM[11][12] | >50 µM |
Table 2: Selectivity Profile Against STAT Family Proteins
| Compound | STAT1 Inhibition | STAT5 Inhibition | Notes |
|---|---|---|---|
| This compound | Yes , described as a potent STAT1 inhibitor[3][6] | Less characterized | Dual inhibitor profile is important for interpreting effects on genes regulated by both STAT1 and STAT3. |
| BP-1-102 | Weakly inhibits IFNγ-induced STAT1 phosphorylation[13][14] | Yes , potent STAT5 inhibitor[13][14] | Considered a dual STAT3/5 inhibitor. |
| Stattic | Weakly inhibits or does not inhibit STAT1[10][15] | Inhibits STAT5b binding[10] | Often cited for its selectivity for STAT3 over STAT1, but potential off-target effects on histone acetylation have been reported.[15] |
| S3I-201 | Inhibits STAT1 DNA binding with ~2-fold lower potency than STAT3[11][12] | Inhibits STAT5 DNA binding with ~2-fold lower potency than STAT3[12] | Caution advised; has been shown to act as a non-selective alkylating agent, questioning its utility as a specific STAT3 probe.[16][17] |
Experimental Protocols for Specificity Validation
Validating the specificity of an inhibitor in your experimental system is crucial. Below are detailed methodologies for key experiments.
Figure 2: Logical workflow for validating the specificity of a STAT3 inhibitor.
Microscale Thermophoresis (MST) for Binding Affinity
MST measures the directed movement of molecules in a microscopic temperature gradient to determine binding affinities (Kd).
-
Principle: A fluorescently labeled target protein (STAT3) is mixed with a serial dilution of the unlabeled ligand (this compound). The movement of the labeled STAT3 changes upon binding to the inhibitor. This change in thermophoresis is plotted against the ligand concentration to derive the Kd.[18]
-
Materials:
-
Recombinant, purified STAT3 protein.
-
Fluorescent labeling kit (e.g., NHS-ester dye).
-
This compound inhibitor.
-
MST instrument (e.g., NanoTemper Monolith).
-
MST capillaries and assay buffer.
-
-
Protocol Outline:
-
Labeling: Label the STAT3 protein with a fluorescent dye according to the manufacturer's protocol. Remove unbound dye via size-exclusion chromatography.
-
Ligand Dilution: Prepare a 16-point serial dilution of this compound in the assay buffer. The highest concentration should be at least an order of magnitude above the expected Kd.[19]
-
Binding Reaction: Mix the labeled STAT3 (at a constant, low nanomolar concentration) with each dilution of this compound. Also include a "no ligand" control. Incubate to allow the binding to reach equilibrium.
-
Measurement: Load the samples into MST capillaries. Place the capillaries in the instrument and perform the measurement. The instrument applies an infrared laser to create a temperature gradient and measures the change in fluorescence.[20]
-
Data Analysis: The instrument software plots the change in normalized fluorescence (ΔFnorm) against the logarithm of the ligand concentration. Fit the data to a Kd model to determine the binding affinity.
-
Western Blot for Cellular pSTAT3 Inhibition
This assay confirms that the inhibitor can engage and block STAT3 phosphorylation in a cellular context.
-
Principle: Cells are treated with the inhibitor before being stimulated with a cytokine (e.g., IL-6) that activates STAT3. Cell lysates are then analyzed by Western blot using antibodies specific for phosphorylated STAT3 (pSTAT3 Tyr705) and total STAT3.
-
Materials:
-
Cell line with a functional STAT3 pathway (e.g., HeLa, MDA-MB-231).
-
This compound and other inhibitors.
-
Cytokine for stimulation (e.g., IL-6, G-CSF).
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-pSTAT3 (Tyr705), anti-total STAT3, anti-loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody and ECL substrate.
-
-
Protocol Outline:
-
Cell Culture & Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 4-6 hours to reduce basal signaling.[21]
-
Inhibitor Pre-treatment: Treat cells with a dose range of this compound (e.g., 0.1 to 30 µM) for 1-4 hours.
-
Stimulation: Add a stimulating cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes. Include unstimulated and vehicle-only controls.[21]
-
Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.[22]
-
Quantification & SDS-PAGE: Determine protein concentration (e.g., BCA assay). Normalize samples, add Laemmli buffer, and denature. Separate proteins via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[23]
-
Immunoblotting:
-
Re-probing: To ensure equal loading and assess total protein levels, strip the membrane and re-probe with anti-total STAT3 and then a loading control antibody.[25]
-
Analysis: Quantify band intensity using densitometry software. Normalize the pSTAT3 signal to the total STAT3 or loading control signal.
-
Kinase Selectivity Profiling
To ensure this compound does not have significant off-target effects on other kinases, its activity should be tested against a broad panel of kinases. This is typically performed as a service by specialized companies.
-
Principle: The inhibitor is tested at one or more concentrations (e.g., 1 µM and 10 µM) against a large panel of purified, recombinant kinases (e.g., >400 kinases). The activity of each kinase is measured, and the percent inhibition by the compound is calculated.
-
Methodology: These assays are typically ATP-competition binding assays. A common format is a competition binding assay where the amount of a proprietary, active-site directed ligand bound to each kinase is quantified in the presence and absence of the test compound.
-
Data Presentation: Results are often presented as a percentage of remaining kinase activity at a given inhibitor concentration. A highly selective inhibitor will show strong inhibition of its intended target (or pathway) with minimal inhibition (<50%) of other kinases. This provides a broad view of the compound's specificity.
Conclusion
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. BP-1-102 | STAT | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Stattic (STAT3 Inhibitor V) | STAT3 inhibitor | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pnas.org [pnas.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ashpublications.org [ashpublications.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [en.bio-protocol.org]
- 19. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 20. Video: Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis [app.jove.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Cross-Validation of C188-9 Effects with siRNA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule STAT3 inhibitor, C188-9, with STAT3-targeting small interfering RNA (siRNA). This guide details experimental data and protocols to facilitate the cross-validation of STAT3-dependent cellular effects.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in various diseases, particularly in oncology.[1][2][3] this compound is a potent, orally bioavailable small molecule that inhibits STAT3 by binding to its Src Homology 2 (SH2) domain, thereby preventing its phosphorylation and activation.[3][4][5][6] This inhibition leads to the downregulation of STAT3 target genes involved in cell proliferation, survival, and angiogenesis.[3][7] To ensure that the observed effects of this compound are indeed mediated by STAT3 inhibition, it is crucial to cross-validate the findings using a genetic approach, such as siRNA-mediated gene silencing. This guide outlines the methodologies and expected outcomes for such a comparative study.
Mechanism of Action: this compound vs. STAT3 siRNA
A key difference between this compound and STAT3 siRNA lies in their mechanism of action. This compound is a functional inhibitor, preventing the activation of existing STAT3 protein. In contrast, STAT3 siRNA leads to the degradation of STAT3 mRNA, thereby preventing the synthesis of new STAT3 protein.
| Feature | This compound | STAT3 siRNA |
| Target | STAT3 Protein (SH2 Domain) | STAT3 mRNA |
| Mechanism | Inhibition of STAT3 phosphorylation and activation | Degradation of STAT3 mRNA, leading to reduced protein expression |
| Effect | Functional inhibition of STAT3 signaling | Reduction in total STAT3 protein levels |
| Kinetics | Rapid and reversible | Slower onset, longer duration (dependent on cell division and protein turnover) |
| Specificity | High affinity for STAT3, but may have some off-target effects on other STAT family members (e.g., STAT1)[8] | Highly specific to the target mRNA sequence, but potential for off-target effects due to seed region complementarity[9][10][11][12] |
Experimental Workflow for Cross-Validation
The following diagram outlines a typical workflow for comparing the effects of this compound and STAT3 siRNA in a cancer cell line with constitutively active STAT3.
Comparative Performance Data
The following tables summarize expected quantitative data from cross-validation experiments.
Table 1: Effect on Cell Viability and Apoptosis
| Treatment | IC50 (µM/nM) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | N/A | ~5% |
| This compound | 10 - 50 µM[13][14] | 20 - 40% |
| Scrambled siRNA | N/A | ~5% |
| STAT3 siRNA | 10 - 50 nM | 25 - 50%[15][16][17] |
Table 2: Effect on STAT3 Signaling Pathway
| Treatment | p-STAT3 (Tyr705) Protein Level | Total STAT3 Protein Level | STAT3 mRNA Level | Downstream Target (e.g., Bcl-2, Cyclin D1) mRNA Level |
| Vehicle Control | 100% | 100% | 100% | 100% |
| This compound | ↓↓↓ (Significant decrease)[18] | ↔ (No significant change) | ↔ (No significant change) | ↓↓ (Moderate decrease) |
| Scrambled siRNA | 100% | 100% | 100% | 100% |
| STAT3 siRNA | ↓↓↓ (Significant decrease) | ↓↓↓ (Significant decrease)[15] | ↓↓↓ (Significant decrease)[15] | ↓↓ (Moderate decrease)[16] |
Alternative STAT3 Inhibitors for Broader Comparison
For a more comprehensive analysis, consider including other STAT3 inhibitors with different mechanisms of action.
| Inhibitor | Mechanism of Action | Development Stage |
| Napabucasin (BBI608) | Cancer stemness inhibitor, suppresses STAT3-mediated transcription | Phase III clinical trials[19] |
| AZD9150 (Danvatirsen) | Antisense oligonucleotide targeting STAT3 mRNA | Clinical trials[19] |
| OPB-31121, OPB-51602 | Small molecules targeting the SH2 domain of STAT3 | Clinical trials[19] |
| STAT3 Decoy Oligonucleotides | Competitively inhibit STAT3 from binding to DNA | Early-stage clinical evaluation[19] |
Signaling Pathway Diagram
The diagram below illustrates the points of intervention for this compound and STAT3 siRNA within the STAT3 signaling pathway.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., MDA-MB-231, HepG2) in appropriate multi-well plates and allow them to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM) in complete cell culture medium. Replace the medium in the wells with the this compound containing medium.
-
siRNA Transfection:
-
Dilute STAT3 siRNA and a non-targeting control siRNA to a working concentration (e.g., 20 µM).
-
Prepare a master mix of a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium (e.g., Opti-MEM).
-
Mix the diluted siRNA with the transfection reagent master mix and incubate for 5-10 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh serum-free or complete medium, according to the manufacturer's protocol, to achieve final concentrations of 10-50 nM.
-
-
Incubation: Incubate the cells for 24-72 hours, depending on the assay.
Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-STAT3 (Tyr705), total STAT3, and downstream targets (e.g., Bcl-2, Cyclin D1), as well as a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (RT-qPCR)
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the treated cells and synthesize cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for STAT3 and downstream target genes. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Cell Viability Assay (MTT)
-
Treatment: Seed cells in a 96-well plate and treat with this compound or STAT3 siRNA as described above.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Harvesting: After treatment, harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.
By following these protocols and comparing the resulting data, researchers can confidently validate the on-target effects of this compound and strengthen the rationale for its use in pre-clinical and clinical studies.
References
- 1. kuickresearch.com [kuickresearch.com]
- 2. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Small Molecule Inhibitor this compound Synergistically Enhances the Demethylated Activity of Low-Dose 5-Aza-2′-Deoxycytidine Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. siRNA off-target effects can be reduced at concentrations that match their individual potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 11. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Optimal choice of functional and off-target effect-reduced siRNAs for RNAi therapeutics [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Therapeutic effects of signal transducer and activator of transcription 3 siRNA on human breast cancer in xenograft mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Knockdown of stat3 expression by RNAi inhibits in vitro growth of human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of STAT3 expression by siRNA suppresses growth and induces apoptosis in laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]
C188-9 (TTI-101): A Comparative Guide for Researchers in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the clinical trial results and updates for C188-9 (also known as TTI-101), a novel STAT3 inhibitor. It objectively compares its performance with alternative therapies for advanced hepatocellular carcinoma (HCC) and head and neck squamous cell carcinoma (HNSCC), supported by available clinical trial data. Detailed methodologies for key preclinical experiments are also provided to facilitate reproducibility and further investigation.
Mechanism of Action and Signaling Pathway
This compound is a potent, orally bioavailable small molecule that directly inhibits the Signal Transducer and Activator of Transcription 3 (STAT3). It binds to the SH2 domain of STAT3, preventing its phosphorylation, dimerization, and translocation to the nucleus. This blockade of STAT3 signaling leads to the downregulation of target genes involved in cell proliferation, survival, and angiogenesis, ultimately inducing tumor cell apoptosis.
Clinical Trial Data: this compound (TTI-101)
Phase 1 Study in Advanced Solid Tumors
A Phase 1 clinical trial (NCT03195699) evaluated the safety and efficacy of TTI-101 in patients with advanced, treatment-refractory solid tumors. The recommended Phase 2 dose was established at 12.8 mg/kg per day.[1]
| Indication | Number of Evaluable Patients | Confirmed Partial Response (cPR) | Stable Disease (SD) | Clinical Benefit Rate (cPR + SD) | Median Time to Treatment Failure (TTF) |
| Hepatocellular Carcinoma (HCC) | 17 | 18% (3 patients) | 35% | 53% | 10.6 months |
| All Solid Tumors | 41 | 12% (5 patients) | 41% | 54% | 3.9 months |
Data from a Phase 1 study in heavily pre-treated patients. Direct comparison with first-line therapies should be interpreted with caution.
Comparison with Standard of Care and Other Investigational Agents
Hepatocellular Carcinoma (Advanced)
The current standard of care for advanced HCC includes tyrosine kinase inhibitors (TKIs) and immune checkpoint inhibitor combinations.
| Treatment | Trial | N | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| TTI-101 (this compound) | Phase 1 | 17 | Not Reported | Not Reported | 18% (cPR) |
| Sorafenib | SHARP | 299 | 10.7 months | 5.5 months | 2% |
| Lenvatinib | REFLECT | 478 | 13.6 months | 7.4 months | 24.1% |
| Atezolizumab + Bevacizumab | IMbrave150 | 336 | 19.2 months | 6.9 months | 30% |
| Napabucasin + Sorafenib | Phase 1b | 6 | Not Reached | Not Reported | 100% (DCR) |
DCR: Disease Control Rate. Data for Napabucasin is from a small, early-phase trial.
Head and Neck Squamous Cell Carcinoma (Recurrent/Metastatic)
The treatment landscape for recurrent or metastatic HNSCC involves chemotherapy, EGFR inhibitors, and immune checkpoint inhibitors.
| Treatment | Trial | N | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| Cisplatin + 5-FU | EXTREME | 220 | 7.4 months | 3.3 months | 20% |
| Cetuximab + Chemo | EXTREME | 222 | 10.1 months | 5.6 months | 36% |
| Pembrolizumab (CPS ≥20) | KEYNOTE-048 | 111 | 14.9 months | 3.2 months | 23.4% |
| Pembrolizumab + Chemo (Total) | KEYNOTE-048 | 276 | 13.0 months | 5.1 months | 36.6% |
| Durvalumab + Danvatirsen (AZD9150) | Phase 1b/2 | 38 | Not Reported | Not Reported | 26% |
CPS: Combined Positive Score. Data for Durvalumab + Danvatirsen is from a Phase 1b/2 study in previously treated patients.
Experimental Protocols: Preclinical Evaluation of this compound
The following diagrams illustrate typical workflows for key preclinical experiments used to characterize the activity of this compound.
Detailed Methodologies
Cell Viability Assay: Cancer cell lines (e.g., HepG2 for HCC, FaDu for HNSCC) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight. Cells are then treated with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for 72 hours. Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is read at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Western Blot Analysis: Cells are treated with this compound or vehicle for the desired time, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit. Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model: Animal experiments are conducted in accordance with institutional guidelines. For example, 5-week-old female nude mice are subcutaneously injected with 5 x 10^6 cancer cells.[2] When tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule. Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised, weighed, and processed for further analysis such as immunohistochemistry or western blotting.
Conclusion and Future Directions
This compound (TTI-101) has demonstrated promising early clinical activity as a STAT3 inhibitor in heavily pre-treated patients with advanced solid tumors, including hepatocellular carcinoma. Its mechanism of action targets a key oncogenic pathway, and further evaluation in ongoing and future clinical trials is warranted. The upcoming results from the Phase 2 REVERT trial in HCC are highly anticipated and will provide a clearer picture of its efficacy in a more defined patient population.[3] A direct comparison with current standards of care will be crucial in determining its future role in the treatment landscape of HCC and HNSCC. The potential for combination therapies with immune checkpoint inhibitors or other targeted agents also represents a promising avenue for future investigation.
References
- 1. onclive.com [onclive.com]
- 2. Small Molecule Inhibitor this compound Synergistically Enhances the Demethylated Activity of Low-Dose 5-Aza-2′-Deoxycytidine Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tvardi Therapeutics Announces Third Quarter 2025 Results and Provides Business Update - BioSpace [biospace.com]
C188-9: A Comparative Analysis of In Vitro and In Vivo Efficacy as a STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of C188-9, a potent, orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of STAT3 is a key driver in a multitude of cancers, making it a prime therapeutic target.[1][2] this compound has demonstrated significant anti-tumor activities by directly binding to the STAT3 SH2 domain, thereby inhibiting its phosphorylation and downstream signaling.[1][3] This document synthesizes key experimental data to offer an objective overview of this compound's performance.
Quantitative Data Summary
The following tables summarize the key quantitative metrics of this compound's activity from various preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Notes |
| Binding Affinity (Kd) | 4.7 nM[4][5] | Purified STAT3 protein | High-affinity binding to the STAT3 protein. |
| Binding Affinity (Ki) | 136 nM[4][6] | STAT3 SH2 domain | Inhibition constant for binding to the phosphotyrosyl peptide binding site.[4][6] |
| IC50 (STAT3 Activation) | 4-7 µM[5][7] | AML cell lines | Inhibition of G-CSF-induced STAT3 activation.[5][6] |
| 8-18 µM[5][6][7] | Primary AML samples | Inhibition of G-CSF-induced STAT3 activation.[5][6] | |
| 10.6 ± 0.7 µM[8] | UM-SCC-17B (HNSCC) | Reduction of constitutive pSTAT3 levels after 24 hours.[8] | |
| IC50 (Cell Growth/Viability) | 3.2 µM[8] | UM-SCC-17B (HNSCC) | Inhibition of anchorage-dependent growth.[8] |
| 10.19 µM[6] | HepG2 (Hepatoma) | Reduced cell viability.[6] | |
| 11.27 µM[6] | Huh7 (Hepatoma) | Reduced cell viability.[6] | |
| 11.83 µM[6] | PLC/PRF/5 (Hepatoma) | Reduced cell viability.[6] | |
| EC50 (Apoptosis Induction) | 6 µM to >50 µM[5][6][7] | AML cell lines and primary samples | Variable response in apoptosis induction.[5][6][7] |
| Concentration for Effect | 10 µM[9][10] | Murine C2C12 myotubes | Ameliorated myotube atrophy induced by plasma from burn model mice.[9][10] |
| 10 µM[11] | BxPC-3 and PANC-1 (Pancreatic Cancer) | Enhanced DAC-induced suppression of migration and invasion.[11] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage & Administration | Key Findings |
| Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft (nude mice) | 100 mg/kg, i.p., 5 times a week[7] | Prevented tumor xenograft growth.[4][8] |
| Hepatocellular Carcinoma (HCC) in HepPten- mice | 100 mg/kg[6] | Reduced tumor development, liver steatosis, inflammation, and injury.[6][12][13] |
| Thermal Burn-Induced Muscle Wasting (mice) | 50 mg/kg, i.p.[9][10] | Reversed skeletal muscle atrophy and increased grip strength.[9][10] |
| Cancer Cachexia (Lewis Lung Carcinoma model) | 12.5 mg/kg[6] | Increased muscle fiber size.[6] |
| Pancreatic Cancer Orthotopic Xenograft (nude mice) | 100 mg/kg, i.p., daily for 4 weeks[11] | In combination with DAC, inhibited tumor proliferation, migration, and invasion.[11] |
Key Signaling Pathway
This compound functions by directly interfering with the STAT3 signaling cascade, a critical pathway in cancer cell proliferation, survival, and metastasis.[14]
Caption: this compound inhibits the STAT3 signaling pathway.
Experimental Protocols
Cell Viability and Proliferation Assays (In Vitro)
-
Cell Lines: Various cancer cell lines, including head and neck squamous cell carcinoma (UM-SCC-17B), acute myeloid leukemia (AML), and hepatocellular carcinoma (HepG2, Huh7, PLC/PRF/5), are commonly used.[3][6][8][12]
-
Treatment: Cells are plated at a density of 2 to 5 x 105 cells/mL in appropriate growth medium.[7] They are then treated with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 24 to 48 hours.[7][8][11] A vehicle control (e.g., DMSO) is run in parallel.[9]
-
Analysis: Cell viability can be assessed using assays such as MTT or CCK-8. For proliferation, anchorage-dependent growth is measured by colony formation assays. Apoptosis is quantified via FACS analysis for Annexin V-labeled cells.[5][7] The IC50 and EC50 values are then calculated from dose-response curves.
Tumor Xenograft Model (In Vivo)
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a tumor xenograft model.
Caption: Workflow for an in vivo tumor xenograft study.
Concluding Remarks
This compound demonstrates potent and specific inhibitory effects on the STAT3 signaling pathway both in vitro and in vivo. Its high binding affinity translates to effective inhibition of STAT3 phosphorylation and downstream gene expression in various cancer cell lines, leading to reduced cell growth and induction of apoptosis.[3][5] Notably, this compound exhibits good oral bioavailability and concentrates in tumors, contributing to its significant anti-tumor efficacy in multiple preclinical animal models, including those for head and neck, liver, and pancreatic cancers.[4][8][11][12] The compound has also shown therapeutic potential in other pathologies characterized by STAT3 activation, such as muscle wasting.[9][10] These promising preclinical findings have paved the way for clinical trials to evaluate the safety and efficacy of this compound (also known as TTI-101) in cancer patients.[15]
References
- 1. Facebook [cancer.gov]
- 2. tvarditherapeutics.com [tvarditherapeutics.com]
- 3. This compound, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. glpbio.com [glpbio.com]
- 8. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]
- 10. This compound, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small Molecule Inhibitor this compound Synergistically Enhances the Demethylated Activity of Low-Dose 5-Aza-2′-Deoxycytidine Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multi-functional effects of a small-molecule STAT3 inhibitor on NASH and HCC in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Facebook [cancer.gov]
Synergistic Effects of C188-9 in Combination Therapies: A Comparative Guide
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. C188-9, a potent and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), has emerged as a promising agent in oncology. This guide provides a detailed comparison of the synergistic effects of this compound when combined with other therapeutic modalities, supported by experimental data.
Synergistic Antitumor Activity of this compound with 5-Aza-2'-deoxycytidine (DAC) in Pancreatic Cancer
Preclinical studies have demonstrated a significant synergistic effect between this compound and the DNA methyltransferase (DNMT) inhibitor, 5-Aza-2'-deoxycytidine (DAC), in pancreatic cancer models. This combination effectively inhibits tumor growth, migration, and invasion through a novel mechanism involving the re-expression of the tumor suppressor gene Ras association domain family member 1A (RASSF1A)[1].
| Cell Line | Treatment | Cell Viability Inhibition | Colony Formation Inhibition | In Vivo Tumor Growth Inhibition (Orthotopic Xenograft) |
| BxPC-3 | 1 µM DAC | Minimal | Minimal | Moderate |
| 10 µM this compound | Moderate | Moderate | Moderate | |
| 1 µM DAC + 10 µM this compound | Significant | Significant | Significant | |
| PANC-1 | 1 µM DAC | Minimal | Minimal | N/A |
| 10 µM this compound | Moderate | Moderate | N/A | |
| 1 µM DAC + 10 µM this compound | Significant | Significant | N/A |
Data compiled from in vitro and in vivo studies demonstrating the synergistic effects of the combination therapy[1].
Cell Viability Assay (CCK-8): Pancreatic cancer cells (BxPC-3 and PANC-1) were seeded in 96-well plates. After 24 hours, cells were treated with DMSO (control), 1 µM DAC, 10 µM this compound, or a combination of 1 µM DAC and 10 µM this compound. Cell viability was assessed at 24, 48, and 72 hours using the Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions. Absorbance was measured at 450 nm.
Clonogenic Assay: Cells were seeded in 6-well plates at a low density and treated with the indicated drugs. After 10-14 days of incubation, colonies were fixed with methanol and stained with crystal violet. Colonies containing more than 50 cells were counted.
In Vivo Orthotopic Xenograft Model: BxPC-3-Luc cells were surgically implanted into the pancreas of nude mice. Once tumors were established, mice were randomized into treatment groups: vehicle control, DAC (0.125 mg/kg, i.p.), this compound (100 mg/kg, i.p.), and the combination of DAC and this compound. Tumor growth was monitored by bioluminescence imaging, and tumor volume and metastatic nodes were quantified at the end of the study[1].
The synergistic effect of this compound and DAC is mediated through the STAT3/DNMT1/RASSF1A signaling axis. This compound inhibits STAT3, which in turn downregulates the expression of DNMT1. The reduction in DNMT1, a key enzyme responsible for DNA methylation, leads to the demethylation and subsequent re-expression of the tumor suppressor gene RASSF1A. The restored expression of RASSF1A contributes to the inhibition of pancreatic cancer cell proliferation, migration, and invasion[1].
References
A Head-to-Head Battle for STAT3 Blockade: C188-9 vs. JAK Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of STAT3-targeted therapies, a critical choice lies between direct inhibition of the STAT3 protein and indirect blockade via upstream Janus kinase (JAK) inhibitors. This guide provides an objective, data-driven comparison of C188-9, a direct STAT3 inhibitor, and the broader class of JAK inhibitors, offering insights into their mechanisms, efficacy, and potential liabilities.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling node aberrantly activated in a multitude of cancers and inflammatory diseases, making it a highly attractive therapeutic target. This guide delves into a comparative analysis of two principal strategies for thwarting its activity: the direct-acting small molecule this compound and the clinically established class of JAK inhibitors.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and JAK inhibitors lies in their point of intervention within the canonical JAK-STAT signaling cascade.
This compound: Direct Engagement with STAT3
This compound is a potent, cell-permeable small molecule that directly targets the STAT3 protein. Specifically, it binds to the SH2 domain of STAT3, a critical region responsible for its dimerization upon phosphorylation. By occupying this domain, this compound prevents the formation of STAT3 homodimers, a prerequisite for their nuclear translocation and subsequent transcriptional activity. This direct inhibition is independent of the upstream kinases responsible for STAT3 activation.
JAK Inhibitors: Upstream Intervention
In contrast, JAK inhibitors function by targeting the Janus kinases (JAK1, JAK2, JAK3, and TYK2), which are receptor-associated tyrosine kinases that phosphorylate STAT3 in response to cytokine and growth factor signaling. By inhibiting JAK activity, these drugs prevent the initial phosphorylation of STAT3 at tyrosine 705 (Y705), thereby blocking its activation and downstream signaling. This indirect approach effectively shuts down the entire JAK-STAT pathway for specific cytokine receptors.
Comparative Efficacy: A Look at the Data
The potency of these inhibitors is typically assessed by their half-maximal inhibitory concentration (IC50) in various assays. While direct head-to-head comparisons in the same experimental setup are limited, the available data provides valuable insights into their relative activities.
| Inhibitor Class | Compound | Target | Assay Type | IC50 / Kd | Reference |
| Direct STAT3 Inhibitor | This compound | STAT3 | Binding Affinity (Kd) | 4.7 nM | [1] |
| This compound | pSTAT3 (constitutive) | Western Blot (UM-SCC-17B cells) | 10.6 µM | [2] | |
| This compound | STAT3-dependent transcription | Luciferase Reporter Assay | ~4-7 µM | [3] | |
| JAK Inhibitors (JAK1/2) | Ruxolitinib | JAK1 | Kinase Assay | 3.3 nM | [4] |
| Ruxolitinib | JAK2 | Kinase Assay | 2.8 nM | [4] | |
| Ruxolitinib | pSTAT3 (IL-6 induced) | Cellular Assay (PBMCs) | Not specified, but effective | [4] | |
| Baricitinib | JAK1 | Kinase Assay | 5.9 nM | [5] | |
| Baricitinib | JAK2 | Kinase Assay | 5.7 nM | [5] | |
| Baricitinib | pSTAT3 | Cellular Assay (CIA mouse model) | Effective in vivo | [6] | |
| JAK Inhibitors (Pan-JAK) | Tofacitinib | JAK1 | Kinase Assay | 112 nM | [7] |
| Tofacitinib | JAK2 | Kinase Assay | 20 nM | [7] | |
| Tofacitinib | JAK3 | Kinase Assay | 1 nM | [7] | |
| Tofacitinib | pSTAT3 (IL-6 induced) | Cellular Assay (hPBMCs) | 73 nM | [7] | |
| JAK Inhibitors (JAK2 selective) | Fedratinib | JAK2 | Kinase Assay | 3 nM | [8] |
| Fedratinib | pSTAT3 | Cellular Assay | EC50 of 1,210 ng/mL | [9] |
Off-Target Effects and Potential Liabilities
A crucial consideration in drug development is the specificity of the inhibitor and its potential for off-target effects.
This compound: Studies have shown that this compound can also inhibit STAT1-regulated genes, which may contribute to its anti-tumor activity but also represents a potential off-target effect.[2] Further comprehensive profiling is needed to fully delineate its off-target landscape.
JAK Inhibitors: The off-target effects of JAK inhibitors are more extensively studied due to their clinical use. A significant concern is the potential for increased risk of serious infections, as the JAK-STAT pathway is integral to immune responses. Furthermore, some studies have suggested a possible association between JAK inhibitor use and an increased risk of thrombosis, although the exact mechanisms remain under investigation.
Experimental Protocols
To facilitate the replication and validation of findings, this section outlines the general methodologies for key experiments used to evaluate this compound and JAK inhibitors.
Western Blot for Phospho-STAT3 (p-STAT3)
This assay is fundamental for assessing the direct or indirect inhibition of STAT3 activation.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells and treat with various concentrations of the inhibitor for a specified time. Stimulate with a cytokine like IL-6 to induce STAT3 phosphorylation.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by size on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for phosphorylated STAT3 (Tyr705). Follow with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) and total STAT3.
STAT3 Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of STAT3.
Protocol Outline:
-
Cell Transfection: Co-transfect cells with a reporter plasmid containing a STAT3-responsive element driving the expression of a luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Inhibitor Treatment and Stimulation: Treat the transfected cells with the inhibitor and then stimulate with a known STAT3 activator (e.g., IL-6).
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase and Renilla luminescence using a luminometer.
-
Data Analysis: Normalize the STAT3-driven luciferase activity to the control Renilla activity. Calculate the percentage of inhibition relative to the stimulated control.
Cell Viability Assay
These assays determine the cytotoxic or cytostatic effects of the inhibitors on cancer cells.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate.
-
Inhibitor Treatment: Treat cells with a range of inhibitor concentrations.
-
Incubation: Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., MTT, XTT, or CellTiter-Glo) and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.
-
IC50 Calculation: Plot the percentage of viable cells against the inhibitor concentration to determine the IC50 value.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and a JAK inhibitor for STAT3 blockade depends heavily on the specific research or therapeutic context.
-
This compound offers the advantage of direct STAT3 inhibition , which may be beneficial in contexts where upstream signaling is complex or redundant, or where resistance to JAK inhibitors has emerged. Its distinct mechanism provides a valuable tool for dissecting the specific roles of STAT3.
-
JAK inhibitors provide a clinically validated approach to blocking STAT3 activation and have demonstrated efficacy in various inflammatory diseases and some cancers. However, their broader impact on the JAK-STAT pathway necessitates careful consideration of potential immunosuppressive and other off-target effects.
Ultimately, a thorough understanding of the distinct mechanisms, efficacy profiles, and potential liabilities of both this compound and JAK inhibitors is paramount for making informed decisions in the pursuit of effective STAT3-targeted therapies. Further head-to-head comparative studies will be invaluable in refining our understanding and guiding the clinical application of these promising therapeutic strategies.
References
- 1. This compound, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JAK Kinase Inhibition Abrogates STAT3 Activation and Head and Neck Squamous Cell Carcinoma Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. mdpi.com [mdpi.com]
STAT3 Inhibitor C188-9 Demonstrates Broad Anti-Cancer Efficacy Across Preclinical Models
The small molecule inhibitor C188-9, a potent and orally bioavailable agent targeting the Signal Transducer and Activator of Transcription 3 (STAT3), has shown significant anti-tumor activity in a variety of cancer types.[1][2][3][4] Preclinical investigations in head and neck, breast, pancreatic, and non-small cell lung cancers reveal its ability to suppress tumor cell proliferation, induce apoptosis, and inhibit tumor growth in vivo.[2][4][5][6] this compound's mechanism of action involves binding to the SH2 domain of STAT3, which is crucial for its activation, thereby preventing its phosphorylation and subsequent downstream signaling.[7]
The aberrant activation of the STAT3 signaling pathway is a key driver in many malignancies, contributing to uncontrolled cell growth, survival, and metastasis.[7] this compound directly counteracts this by inhibiting STAT3, leading to the modulation of STAT3-regulated genes involved in oncogenesis.[5] This targeted approach has demonstrated efficacy in both in vitro and in vivo models, positioning this compound as a promising therapeutic candidate. Active clinical trials are currently evaluating its role in treating hepatocellular carcinoma and head and neck squamous cell carcinoma.[8]
Comparative Efficacy of this compound in Various Cancer Cell Lines
In vitro studies have quantified the cytotoxic and anti-proliferative effects of this compound across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, vary across different cancer types and cell lines, reflecting a range of sensitivities to STAT3 inhibition.
| Cancer Type | Cell Line(s) | Key Findings | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | UM-SCC-17B, SCC-9, SCC-15, HN5, UM-SCC-1, HN30, HN31, SCC-61, SQ-20B, SCC-35 | This compound inhibits G-CSF-induced STAT3 phosphorylation with an IC50 of 3.3 – 10.5 μM. It also reduces constitutive pSTAT3 activity and inhibits anchorage-dependent and -independent growth.[5] | [5] |
| Breast Cancer | MDA-MB-231, Patient-Specific Primary Cells (PSPCs) | At 10µM, this compound significantly suppressed the viability of MDA-MB-231 cells and inhibited pSTAT3 expression. It also reduced the viability of PSPCs in a patient-specific manner.[2] | [2] |
| Non-Small Cell Lung Cancer (NSCLC) | A549 and other NSCLC cell lines | This compound at 30µM reduced pSTAT3 levels by ≥50% and demonstrated IC50 values for anchorage-dependent growth ranging from 3.06–52.44µM. | [4] |
| Pancreatic Cancer | BxPC-3, PANC-1 | In combination with a low dose of 5-Aza-2′-deoxycytidine (DAC), 10µM of this compound enhanced the inhibition of proliferation, migration, and invasion of pancreatic cancer cells.[6] | [6] |
In Vivo Tumor Growth Inhibition
Animal models have corroborated the in vitro findings, demonstrating this compound's ability to curb tumor progression in vivo. These studies provide crucial insights into the drug's therapeutic potential in a physiological context.
| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| HNSCC Xenograft | Nude mice with UM-SCC-17B xenografts | 100 mg/Kg, intraperitoneal injection, 5 times a week | Prevented tumor xenograft growth.[5] | [5] |
| Breast Cancer CDX Model | Not specified | Not specified | This compound reduced tumor growth. The combination with Paclitaxel resulted in the smallest tumor volumes. | [2] |
| NSCLC Xenograft | Nude mice with A549 xenografts | Not specified | Blocked tumor growth and reduced tumor weights by 50% compared to vehicle controls. | [4] |
| Pancreatic Cancer Orthotopic Xenograft | Not specified | Not specified | The combination of this compound and DAC showed enhanced antitumor effects. | [6] |
Mechanism of Action and Experimental Workflow
This compound functions by directly interfering with the STAT3 signaling cascade. The following diagram illustrates the canonical JAK/STAT pathway and the inhibitory action of this compound.
Caption: this compound inhibits the phosphorylation of STAT3, preventing its activation and downstream signaling.
A typical preclinical workflow to assess the efficacy of this compound is outlined below. This process involves a series of in vitro and in vivo experiments to characterize the compound's anti-cancer properties.
Caption: A standard workflow for the preclinical evaluation of this compound's anti-cancer efficacy.
Experimental Protocols
The methodologies employed in the cited studies provide a framework for replicating and building upon the existing research.
In Vitro Cell-Based Assays
-
Cell Lines and Culture: HNSCC cell lines (UM-SCC-17B, etc.), breast cancer cell lines (MDA-MB-231), NSCLC cell lines (A549, etc.), and pancreatic cancer cell lines (BxPC-3, PANC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[2][4][5][6]
-
Proliferation Assays (e.g., CCK-8, MTT): Cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours). Cell viability is assessed using colorimetric assays, and IC50 values are calculated.[6]
-
Apoptosis Assays: Apoptosis can be quantified using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry.[4]
-
Western Blotting: To determine the effect on protein expression, cells are lysed after treatment with this compound. Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total STAT3, phosphorylated STAT3 (pSTAT3), and other proteins of interest.[2]
In Vivo Animal Studies
-
Xenograft Models: Athymic nude mice are commonly used. Cancer cells (e.g., 1.5 × 10^6 UM-SCC-17B cells) are injected subcutaneously or orthotopically to establish tumors.[5]
-
Drug Administration: Once tumors reach a certain volume (e.g., 15-20 mm³), mice are randomized into treatment and control groups. This compound is administered via routes such as intraperitoneal injection or oral gavage at specified doses and schedules (e.g., 100 mg/kg, 5 days a week).[5]
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised, weighed, and may be used for further analysis like immunohistochemistry to assess biomarkers such as Ki-67 (a proliferation marker) and pSTAT3.[4][9]
Comparison with Other STAT3 Inhibitors
While the provided literature primarily focuses on this compound, it is noted as an improvement over its predecessor, C188, demonstrating higher affinity for STAT3 and greater potency in inhibiting its activity.[5] For instance, in HNSCC xenograft models, this compound effectively prevented tumor growth, a result not achieved with C188.[5] The development of this compound from the C188 scaffold represents a successful hit-to-lead optimization.[5] Further research directly comparing this compound with other classes of STAT3 inhibitors, such as S3I-201 or Stattic, within the same experimental systems would be beneficial for a more comprehensive understanding of its relative efficacy. A study on pancreatic cancer did mention that a novel inhibitor, WB436B, showed more potency in inhibiting pancreatic cancer growth than this compound.[9]
References
- 1. This compound, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SMALL-MOLECULE TARGETING OF SIGNAL TRANSDUCER AND ACTIVATOR OF TRANSCRIPTION (STAT) 3 TO TREAT NON-SMALL CELL LUNG CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitor this compound Synergistically Enhances the Demethylated Activity of Low-Dose 5-Aza-2′-Deoxycytidine Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Facebook [cancer.gov]
- 9. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of C188-9: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the STAT3 inhibitor C188-9, adherence to proper disposal protocols is essential for maintaining a safe and compliant laboratory environment. While this compound is not classified as a hazardous substance, responsible management of its waste, including solutions and contaminated materials, is a critical aspect of the research workflow. This guide provides detailed, step-by-step procedures for the safe and effective disposal of this compound.
Key Chemical and Safety Data
A comprehensive understanding of the chemical properties and safety profile of this compound is the first step toward proper handling and disposal.
| Property | Value |
| Chemical Name | N-(1′,2-dihydroxy[1,2′-binaphthalen]-4′-yl)-4-methoxy-benzenesulfonamide |
| CAS Number | 432001-19-9 |
| Molecular Formula | C27H21NO5S |
| Molecular Weight | 471.5 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and DMF |
| Hazard Classification | Not classified as a hazardous substance or mixture |
Personal Protective Equipment (PPE)
Prior to handling this compound in any form, appropriate personal protective equipment should be worn to minimize exposure risk.
| PPE Item | Specification |
| Gloves | Nitrile or other appropriate chemical-resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
Disposal Procedures for this compound
The proper disposal method for this compound depends on its physical state (solid or in solution). Always consult and adhere to your institution's specific waste disposal guidelines.
Solid this compound Waste
For unused, expired, or contaminated solid this compound powder:
-
Segregation: Collect all solid this compound waste in a designated, clearly labeled waste container. The label should include the chemical name ("this compound") and indicate that it is "Non-Hazardous Waste".
-
Packaging: Ensure the waste container is securely sealed to prevent dust inhalation or spillage.
-
Disposal: Laboratory personnel should transport the sealed container directly to the designated area for non-hazardous solid waste disposal, which is typically a dumpster or a specific collection point designated by your institution's environmental health and safety (EHS) department. Do not dispose of chemical waste in general laboratory trash bins that are handled by custodial staff.[1][2]
This compound in Solution (e.g., in DMSO)
For solutions of this compound, typically prepared in solvents like Dimethyl Sulfoxide (DMSO):
-
Waste Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled waste container. The label should specify all components of the solution (e.g., "this compound in DMSO") and be marked as "Non-Hazardous Organic Solvent Waste".
-
Compatibility: Do not mix this compound solutions with incompatible waste streams.
-
Disposal: Follow your institution's protocol for the disposal of non-hazardous organic solvent waste. This typically involves collection by the EHS department for appropriate treatment or incineration.[3] Never pour chemical solutions down the drain unless explicitly permitted by your institution's EHS guidelines for that specific chemical and concentration.
Contaminated Labware and Materials
For items such as pipette tips, centrifuge tubes, and paper towels that have come into contact with this compound:
-
Solid Waste: Dispose of these items as non-hazardous solid waste.
-
Packaging: Place them in a designated, labeled container for non-hazardous solid chemical waste.
-
Disposal: Transport the sealed container to the designated solid waste disposal area as described for solid this compound waste.
This compound Disposal Workflow
Caption: this compound Disposal Workflow Diagram.
Disclaimer: This information is intended as a general guide. Researchers must always consult and comply with the specific safety and disposal protocols established by their institution's Environmental Health and Safety (EHS) department.
References
Personal protective equipment for handling C188-9
This guide provides immediate, essential information for the safe handling and disposal of C188-9, a potent STAT3 inhibitor intended for research use only. The following procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Disclaimer: The toxicological properties of this compound have not been fully investigated. This material should be handled by qualified professionals familiar with the potential hazards of experimental chemicals. This guide is a summary of best practices and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) and institutional safety protocols.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of personal protective equipment and engineering controls to minimize exposure.
| Exposure Control | Specification | Purpose |
| Ventilation | Work in a well-ventilated area or a chemical fume hood. | To minimize inhalation of dust or aerosols. |
| Eye Protection | Use chemical safety goggles or a face shield. | To protect eyes from splashes or dust. |
| Hand Protection | Wear nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Body Protection | Wear a lab coat or a disposable gown. | To protect skin and clothing from contamination. |
| Respiratory Protection | For operations generating dust, use a NIOSH-approved respirator. | To prevent inhalation of fine particles. |
Step-by-Step Handling Protocol
1. Preparation and Weighing:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Conduct all weighing and solution preparation within a chemical fume hood to contain any dust.
-
Use a dedicated, clean set of spatulas and weighing boats.
-
Avoid generating dust. If the compound is a fine powder, handle it with extra care.
2. Dissolving the Compound:
-
This compound is often dissolved in solvents like DMSO.
-
Add the solvent slowly to the powdered compound to avoid splashing.
-
Cap the vial or tube securely before vortexing or sonicating to ensure complete dissolution.
3. Use in Experiments:
-
When adding this compound to cell cultures or administering it to animals, continue to wear all recommended PPE.
-
Handle all solutions containing this compound with the same precautions as the solid compound.
-
All work surfaces and equipment should be decontaminated after use.
Spill and Emergency Procedures
1. In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For a dry spill, gently cover with an absorbent material to avoid raising dust, then carefully sweep it into a designated waste container.
-
For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
2. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional, local, state, and federal regulations.
1. Waste Segregation:
-
Collect all solid waste (e.g., contaminated gloves, weighing boats, paper towels) in a clearly labeled, sealed hazardous waste container.
-
Collect all liquid waste (e.g., unused solutions, contaminated media) in a separate, clearly labeled, sealed hazardous waste container.
2. Sharps Disposal:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
3. Decontamination:
-
Decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough wash.
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
